tert-Butyl 4-chloropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMJQUASNXFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473143 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-86-2 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-chloropicolinate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of tert-Butyl 4-chloropicolinate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of advanced pharmaceutical intermediates, including its role in the development of Raf kinase inhibitors.
Introduction
This compound (CAS No. 220000-86-2) is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique structural features, namely the chloro-substituted pyridine ring and the tert-butyl ester protecting group, make it an ideal substrate for a variety of cross-coupling reactions and subsequent synthetic transformations. This guide will provide an in-depth analysis of this compound, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties
This compound is typically a white to yellow or brown sticky oil or solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 220000-86-2 | |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Physical Form | White to Yellow to Brown or Gray Sticky Oil to Solid | |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis of this compound
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted)
Part A: Synthesis of 4-Chloropicolinoyl Chloride
This step is analogous to the synthesis of methyl 4-chloropicolinate from its corresponding acid.[1][4]
-
To a suspension of 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) under an inert atmosphere (e.g., Argon).
-
Cool the reaction mixture to 0°C and add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 1.5 hours. Gas evolution will be observed.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 4-chloropicolinoyl chloride. This intermediate is typically used immediately in the next step.
Part B: Synthesis of this compound
This procedure is adapted from a general method for the synthesis of tert-butyl esters.[5]
-
In a separate flask under an inert atmosphere, dissolve tert-butyl alcohol (1.05 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C and slowly add a solution of n-butyllithium in hexanes (1.0 eq). Stir for 15 minutes to generate lithium tert-butoxide in situ.
-
Dissolve the crude 4-chloropicolinoyl chloride from Part A in anhydrous THF.
-
Slowly add the solution of the acid chloride to the lithium tert-butoxide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Spectroscopic Characterization
While a complete, published dataset is not available, the expected spectroscopic data can be inferred from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.4-1.6 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon is expected in the range of δ 160-170 ppm. The aromatic carbons will appear between δ 120-150 ppm. The quaternary carbon of the tert-butyl group will be around δ 80-85 ppm, and the methyl carbons will be in the upfield region, typically around δ 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (213.66 g/mol ). Isotopic peaks corresponding to the presence of the chlorine atom will also be observed.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][3]
Suzuki Cross-Coupling Reactions
The chloro-substituted pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions.[6][7] This reaction allows for the formation of a new carbon-carbon bond at the 4-position of the pyridine ring by coupling with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters.
Caption: Generalized Suzuki cross-coupling reaction.
Exemplary Protocol for a Suzuki Cross-Coupling Reaction:
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-substituted picolinate.
Intermediate in the Synthesis of Raf Kinase Inhibitors
A significant application of this compound is in the synthesis of 2-aminobenzimidazoles, which are potent inhibitors of Raf kinases.[3] The Raf signaling pathway is a critical target in cancer therapy, and inhibitors of this pathway have shown promise in the treatment of various malignancies. The 4-substituted picolinate moiety serves as a key structural component in these inhibitor molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412). Recommended personal protective equipment includes safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of novel pharmaceutical agents. Its ability to readily participate in cross-coupling reactions makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers in the field.
References
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PubChem. 4-(tert-Butyl)picolinic acid. [Link]
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Konduri, S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(31), 19575-19589. [Link]
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Crowther, G. P., et al. tert-BUTYL p-TOLUATE. Organic Syntheses, Coll. Vol. 6, p.209 (1988); Vol. 51, p.96 (1971). [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ResearchGate. The NMR spectra of mer - [ Rh(4-Bu t py) 3 (CH 2 Cl) Cl 2 ] 1a in D 8.... [Link]
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An In-Depth Technical Guide to the Spectral Characteristics of tert-Butyl 4-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction
tert-Butyl 4-chloropicolinate (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine ring, makes it a versatile building block for the synthesis of a variety of biologically active molecules. The chloro-substituent at the 4-position and the tert-butyl ester at the 2-position provide key reactive handles for further chemical modifications, enabling the construction of complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity and purity of downstream compounds in a synthetic pathway. This guide provides a detailed predictive analysis of its spectral properties to aid in its identification and characterization.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals corresponding to the aromatic protons on the pyridine ring and a singlet for the tert-butyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituent, as well as the ester functionality.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | Doublet (d) | 1H | H-6 | The proton at the 6-position is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift. |
| ~7.90 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. |
| ~7.50 | Doublet of Doublets (dd) | 1H | H-5 | This proton is coupled to both H-3 and H-6, and its chemical shift is influenced by both the nitrogen and chlorine atoms. |
| ~1.60 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a region typical for alkyl groups. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the pyridine ring carbons and the ester group, in addition to the signals for the tert-butyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~164 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~150 | C-6 | The carbon adjacent to the nitrogen (C-6) is deshielded. |
| ~148 | C-2 | The carbon bearing the ester group (C-2) is also deshielded due to the electron-withdrawing nature of the ester. |
| ~145 | C-4 | The carbon attached to the electronegative chlorine atom (C-4) will be shifted downfield. |
| ~125 | C-3 | Aromatic carbon adjacent to the ester-bearing carbon. |
| ~123 | C-5 | Aromatic carbon adjacent to the chlorine-bearing carbon. |
| ~83 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Predicted Infrared (IR) Spectral Data
The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl group of the ester, the C-Cl bond, and the aromatic C-N and C-C stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1730 | Strong | C=O stretch (ester) | The carbonyl stretch of an ester is typically a strong, sharp absorption in this region. |
| ~1580, ~1470 | Medium | C=C and C=N stretching (aromatic ring) | These absorptions are characteristic of the pyridine ring system. |
| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester is also a prominent feature. |
| ~1150 | Medium | C-C stretch (tert-butyl) | Stretching vibrations of the tert-butyl group. |
| ~850 | Medium | C-Cl stretch | The carbon-chlorine bond stretch is expected in the fingerprint region. |
| 2980-2850 | Medium | C-H stretch (sp³) | C-H stretching of the tert-butyl group. |
| 3100-3000 | Weak | C-H stretch (sp²) | Aromatic C-H stretching of the pyridine ring. |
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak, along with characteristic fragmentation patterns. The presence of chlorine will result in an M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Expected Fragmentation Pattern:
The primary fragmentation pathway is likely the loss of the tert-butyl group as a stable carbocation or the loss of isobutylene, followed by further fragmentation of the picolinoyl moiety.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound
| Predicted m/z | Ion Structure | Interpretation |
| 213/215 | [C₁₀H₁₂ClNO₂]⁺˙ | Molecular ion (M⁺˙) with the characteristic 3:1 isotopic pattern for chlorine. |
| 157/159 | [C₆H₄ClNO₂]⁺˙ | Loss of isobutylene (C₄H₈) from the molecular ion. |
| 156/158 | [C₆H₃ClNO₂]⁺ | Loss of a tert-butyl radical (•C₄H₉) from the molecular ion. |
| 129/131 | [C₅H₄ClN]⁺˙ | Loss of carbon monoxide (CO) from the [M - C₄H₈]⁺˙ fragment. |
| 128/130 | [C₅H₃ClN]⁺ | Loss of carbon monoxide (CO) from the [M - C₄H₉]⁺ fragment. |
| 57 | [C₄H₉]⁺ | tert-Butyl carbocation, a very stable and often abundant fragment. |
Experimental Protocol: Synthesis of a tert-Butyl Pyridinecarboxylate Derivative
Materials:
-
4-Chloropicolinic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a foundational reference for the characterization of this important synthetic intermediate. The provided synthetic protocol, adapted from established methods, offers a reliable route for its preparation. This guide is intended to empower researchers and drug development professionals with the necessary information to confidently identify and utilize this compound in their synthetic endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl 4-chloropicolinate
Introduction
Tert-butyl 4-chloropicolinate is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and a tert-butyl ester group, presents a unique combination of chemical properties that are critical to understand for its effective use in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling procedures.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| CAS Number | 220000-86-2 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Physical Form | White to Yellow to Brown or Gray Sticky Oil to Solid | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
The physical description of this compound as a "sticky oil to solid" suggests that its physical state can be variable at ambient temperatures, which may be indicative of impurities or polymorphism. The recommended storage conditions at refrigerated temperatures and under an inert atmosphere imply a degree of thermal and/or oxidative instability.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not extensively published, a qualitative assessment can be made based on its structure and the general principles of solubility.
Qualitative Solubility Assessment
The molecule possesses both polar (ester and pyridine nitrogen) and non-polar (tert-butyl group and chlorinated aromatic ring) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.
Table of Estimated Solubilities:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Very Low | The hydrophobic tert-butyl group and chloropyridine ring will significantly limit solubility in highly polar water. |
| Methanol | 6.6 | Soluble | The polarity of methanol should allow for good solvation of the ester and pyridine functionalities. |
| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |
| Isopropanol | 4.3 | Soluble | While slightly less polar than methanol and ethanol, isopropanol should still effectively dissolve the compound. |
| Acetonitrile | 6.2 | Soluble | As a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions, leading to good solubility. |
| Acetone | 5.1 | Very Soluble | The polarity and aprotic nature of acetone make it an excellent solvent for a wide range of organic compounds, including this one. |
| Ethyl Acetate | 4.4 | Very Soluble | The ester functionality of ethyl acetate is compatible with the ester group in the solute, and its moderate polarity should lead to high solubility. |
| Dichloromethane | 3.4 | Very Soluble | A versatile solvent for a broad range of organic molecules, dichloromethane's polarity is well-suited to dissolve this compound. |
| Chloroform | 4.1 | Very Soluble | Similar to dichloromethane, chloroform is an effective solvent for this type of molecule. |
| Toluene | 2.4 | Soluble | The aromatic nature of toluene will interact favorably with the pyridine ring, and its lower polarity should still be sufficient for dissolution. |
| Hexane | 0.0 | Sparingly Soluble | As a non-polar solvent, hexane will have limited ability to solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
A reliable method for quantitatively determining the solubility of this compound involves the following steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Stability Profile
The stability of this compound is a critical consideration for its synthesis, purification, storage, and handling. Degradation can lead to the formation of impurities that may affect the quality and safety of the final product. The primary degradation pathways to consider are hydrolysis, photodegradation, and thermal degradation.
Hydrolytic Stability
The ester linkage in this compound is the most likely site for hydrolytic degradation. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: Tert-butyl esters are known to be labile under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This leads to the formation of 4-chloropicolinic acid and tert-butanol. The tert-butyl cation is a stable intermediate in this reaction. The reaction is essentially the reverse of a Fischer esterification.[5][6][7]
-
Base-Catalyzed Hydrolysis (Saponification): Tert-butyl esters are generally more stable to basic hydrolysis than other alkyl esters due to steric hindrance from the bulky tert-butyl group.[4] While the reaction can occur, it typically requires more forcing conditions (e.g., higher temperatures, stronger base) compared to the hydrolysis of less hindered esters.[5] The products of basic hydrolysis are the carboxylate salt (sodium or potassium 4-chloropicolinate) and tert-butanol.
Experimental Protocol for Hydrolytic Stability Assessment
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Dissolve a known amount of this compound in each buffer solution to a specific concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching and Analysis: Neutralize the pH of the aliquot if necessary to stop the degradation reaction. Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify and quantify any degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH.
Photostability
The pyridine ring in this compound is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation. Studies on related chloropyridine compounds have shown that photodegradation can lead to the formation of various photoproducts through mechanisms such as dechlorination, hydroxylation, and ring opening.
Experimental Protocol for Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and in the solid state.
-
Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.
-
Dark Control: Store a parallel set of samples under the same conditions but protected from light.
-
Time-Point Analysis: At specified time intervals, analyze the exposed and dark control samples by HPLC.
-
Data Analysis: Compare the chromatograms of the exposed and dark control samples to assess the extent of degradation and the formation of photoproducts.
Thermal Stability
As indicated by the recommended storage conditions, this compound may be susceptible to thermal degradation. The thermal decomposition of tert-butyl esters can proceed through various mechanisms, including elimination of isobutylene to form the corresponding carboxylic acid.
Experimental Protocol for Thermal Stability Assessment
-
Solid-State Studies:
-
Place a known amount of solid this compound in open and closed vials.
-
Expose the vials to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
At specified time points, dissolve the samples in a suitable solvent and analyze by HPLC for degradation.
-
-
Solution-State Studies:
-
Prepare solutions of the compound in a high-boiling point solvent.
-
Heat the solutions at various temperatures and analyze at different time points as described above.
-
-
Thermogravimetric Analysis (TGA):
-
Perform TGA to determine the onset temperature of decomposition and the weight loss profile as a function of temperature. This provides information on the overall thermal stability of the compound.
-
Analytical Methodologies
A robust analytical method is crucial for accurately assessing the solubility and stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Recommended HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). The gradient can be optimized to achieve good separation of the parent compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm, to be determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
Identification of Degradation Products
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products, which provides valuable information for their structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile degradation products or after derivatization of non-volatile ones.[8][9][10][11][12][13]
Conclusion
This compound is a valuable synthetic intermediate whose utility is greatly enhanced by a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these critical properties, including predicted solubility in a range of solvents and potential degradation pathways under hydrolytic, photolytic, and thermal stress. The detailed experimental protocols offered herein provide a robust framework for researchers to quantitatively assess these parameters in their own laboratories. By applying this knowledge, scientists and drug development professionals can optimize processes, ensure the quality and purity of their products, and handle this important chemical intermediate with the necessary care and scientific rigor.
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tert-Butyl 4-chloropicolinate: A Strategic Intermediate in Modern Synthetic Chemistry
Abstract
In the landscape of pharmaceutical and materials science research, the strategic use of well-defined molecular building blocks is paramount for the efficient construction of complex target molecules. tert-Butyl 4-chloropicolinate has emerged as a highly valuable and versatile chemical intermediate. Its pyridine core, substituted with a strategically placed chlorine atom and a sterically demanding tert-butyl ester, offers orthogonal reactivity handles that are instrumental in modern cross-coupling and functionalization chemistries. This guide provides an in-depth exploration of the synthesis, physicochemical properties, core reactivity, and pivotal applications of this compound, with a focus on its role in accelerating drug discovery and development programs.
Introduction: The Architectural Value of a Substituted Picolinate
This compound, also known as tert-butyl 4-chloro-2-pyridinecarboxylate, is a heterocyclic compound that serves as a cornerstone for the synthesis of a multitude of more complex structures.[1][2] Its utility stems from two key structural features:
-
The C4-Chlorine Atom: The chlorine atom on the pyridine ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of carbon and nitrogen-based substituents.
-
The C2-tert-Butyl Ester: The tert-butyl ester group serves a dual purpose. Firstly, it acts as a robust protecting group for the carboxylic acid, preventing its interference in reactions targeting the C4 position. Secondly, its steric bulk can influence the regioselectivity of certain reactions. This group can be selectively removed under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.
This combination of a reactive coupling site and a stable, yet cleavable, protecting group makes this compound a powerful tool for building the substituted pyridine scaffolds that are prevalent in many biologically active molecules.[3][4]
Physicochemical & Safety Profile
A clear understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 220000-86-2 | [1][2][5][6] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][6] |
| Molecular Weight | 213.66 g/mol | [2][6] |
| Appearance | White to yellow or brown sticky oil to solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
Synthesis of the Intermediate
The most common and direct route to this compound involves a two-step process starting from picolinic acid. This pathway is efficient and utilizes readily available starting materials.
Synthetic Workflow Overview
The synthesis first involves the activation of the carboxylic acid of picolinic acid to form an acyl chloride, which is then esterified with tert-butanol. The chlorination of the pyridine ring is often achieved concurrently or in a dedicated step. A related synthesis starting from 4-chloropyridine-2-carboxylic acid is also common.[8]
Caption: General workflow for synthesizing this compound.
Representative Synthetic Protocol
This protocol is a representative example for the synthesis of a related chlorinated picolinate ester, methyl 4-chloropicolinate, which illustrates the core chemical transformations. The principles are directly applicable to the synthesis of the tert-butyl ester.
-
Acid Chloride Formation: To a suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon), add oxalyl chloride (1.2 eq).[8]
-
Catalysis: Cool the reaction mixture to 0°C and add a catalytic amount of N,N-Dimethylformamide (DMF). The evolution of gas is typically observed.[8]
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the formation of the acyl chloride from the carboxylic acid.
-
-
Reaction Progression: Allow the reaction to stir at room temperature for 1.5-2 hours until the starting material is consumed (monitored by TLC or LC-MS).[8]
-
Esterification: Remove the solvent and excess oxalyl chloride in vacuo. To the crude acyl chloride residue, add an anhydrous alcohol (in this case, tert-butanol) (1.5-2.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent like THF or dichloromethane.
-
Workup and Purification: Stir the reaction at room temperature until completion. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.[8][9]
Core Reactivity: A Gateway to Molecular Diversity
The true power of this compound lies in its capacity to undergo selective, high-yielding transformations at the C4 position, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds, linking the C4 position of the pyridine ring to a wide variety of aryl or vinyl groups.[10] This reaction is fundamental for constructing biaryl structures, which are common motifs in pharmaceuticals.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).[11]
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene, dioxane, or DMF, and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby halting the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified via column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[12] This reaction is particularly crucial in medicinal chemistry, as the resulting arylamine structures are ubiquitous in drug candidates.[13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).[14][15]
-
Causality: The phosphine ligand is crucial. It stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step. The choice of ligand is often substrate-dependent and critical for achieving high yields.[14] The strong base is required to deprotonate the amine or the intermediate palladium-amine complex, generating the palladium-amido species necessary for reductive elimination.[12][15]
-
-
Solvent and Degassing: Add an anhydrous, aprotic solvent such as toluene or dioxane. Degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture (typically 80-110°C) with stirring until completion.
-
Workup and Purification: Cool the reaction, quench carefully with water or a saturated NH₄Cl solution, and extract with an organic solvent. The crude product is isolated and purified by standard methods like column chromatography.
Applications in Drug Discovery: Building Blocks for Bioactive Molecules
The synthetic versatility of this compound makes it a valuable starting material for a range of therapeutic targets.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. For example, this compound is used in the synthesis of 2-aminobenzimidazoles, which have been investigated as potent Raf kinase inhibitors for cancer therapy.[6] The Buchwald-Hartwig amination is a key step in introducing the necessary amine functionalities.
-
Metabolic and Anti-Cancer Agents: Substituted picolinates are integral components of small molecule inhibitors targeting various signaling pathways involved in cancer, such as the c-Met pathway.[3] The ability to easily diversify the C4 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
-
General Heterocyclic Synthesis: Beyond specific targets, this intermediate provides a reliable entry point for constructing complex, highly functionalized pyridine derivatives, which are a privileged scaffold class in medicinal chemistry due to their favorable physicochemical properties and ability to engage in key biological interactions.[16][17]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of modern synthetic efficiency. Its orthogonal reactive sites—a halogen for cross-coupling and a protected carboxylic acid for subsequent elaboration—provide chemists with a reliable and flexible platform for molecular construction. Its application in the synthesis of kinase inhibitors and other complex pharmaceutical agents underscores its importance. As the demand for novel, structurally complex drug candidates continues to grow, the role of versatile and well-designed intermediates like this compound will only become more critical in the fields of drug discovery and materials science.
References
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Title: this compound|CAS 220000-86-2 Source: Angene International Limited URL: [Link]
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Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Publishing URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Tert-Butyl 4-chloropicolinate: A Foundational Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl 4-chloropicolinate is a substituted pyridine derivative that has emerged as a critical intermediate in the field of drug discovery and development. Its unique structural arrangement, featuring a chlorine atom for cross-coupling reactions and a sterically hindering tert-butyl ester for controlled reactivity, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of the synthetic evolution, underlying chemical principles, and key applications of this compound, offering field-proven insights for researchers and process chemists. We will explore the common synthetic routes, detail a validated experimental protocol, and highlight its role in the development of targeted therapeutics, such as kinase inhibitors.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the availability of versatile and reliable chemical building blocks. This compound (CAS No. 220000-86-2) is a premier example of such a compound.[1][2] It belongs to the picolinate family—esters of picolinic acid (pyridine-2-carboxylic acid)—which are integral components of numerous biologically active molecules.
The strategic value of this intermediate is derived from its two key functional handles:
-
The 4-Chloro Substituent: The chlorine atom on the pyridine ring is a versatile functional group. It is not merely a placeholder but an active participant in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of molecular complexity.
-
The tert-Butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This bulky group serves two primary purposes: it prevents the carboxylic acid from engaging in unwanted side reactions during the modification of the pyridine ring, and it can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule—a crucial feature in multi-step syntheses.
This combination of reactivity and stability makes this compound a go-to intermediate for synthesizing novel therapeutic agents, particularly in oncology and immunology.[1][3][4]
Genesis and Evolution of Synthetic Methodologies
While a single seminal publication detailing the "discovery" of this compound is not prominent, its history is interwoven with the broader development of pyridine chemistry. The synthesis can be logically dissected into two core transformations: chlorination of the pyridine core and esterification of the carboxylic acid. The order and methodology of these steps define the synthetic routes.
Route A: Chlorination Followed by Esterification
This is often the most direct and common approach. It begins with the chlorination of a commercially available starting material, which is then esterified.
-
Starting Material: Picolinic Acid or Chetidamic Acid (4-hydroxypicolinic acid).
-
Chlorination: The transformation of a hydroxyl group at the 4-position to a chloro group is a standard procedure in heterocyclic chemistry. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective. For instance, reacting picolinic acid with an excess of thionyl chloride can lead to the formation of the 4-chloropicolinoyl chloride.[5][6]
-
Esterification: The resulting acid chloride or the free 4-chloropicolinic acid is then reacted with tert-butanol. Direct esterification of the acid requires a catalyst and can be low-yielding due to the bulkiness of the alcohol. A more efficient method involves forming the acid chloride first, which then readily reacts with tert-butanol to form the final ester.
Route B: Esterification Followed by Chlorination
In this alternative pathway, the ester is formed first, followed by the modification of the pyridine ring.
-
Starting Material: Picolinic acid.
-
Esterification: Picolinic acid is first converted to tert-butyl picolinate. This can be achieved by reacting the acid with a reagent like tert-butyl 2,2,2-trichloroacetimidate or by using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP.[7]
-
Chlorination: The subsequent direct chlorination of the tert-butyl picolinate at the 4-position is more challenging. It typically requires a directed metallation-chlorination sequence, which can be more complex and costly for large-scale production.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Chlorination First) | Route B (Esterification First) | Rationale & Field Insights |
| Starting Materials | Picolinic Acid / Chetidamic Acid | Picolinic Acid | Both routes utilize readily available starting materials. |
| Reagent Cost & Safety | Uses common, but corrosive, chlorinating agents (SOCl₂, POCl₃). | May require more specialized reagents for esterification and directed chlorination. | Route A is generally more cost-effective for large-scale synthesis due to the use of bulk industrial chemicals. |
| Process Scalability | High. The reactions are generally robust and well-understood. | Moderate. Directed metallation can be difficult to scale and requires cryogenic conditions. | For industrial applications, Route A is almost always preferred for its simplicity and scalability. |
| Overall Yield | Generally Good to Excellent. | Can be variable, depending on the efficiency of the directed chlorination step. | The high reactivity of the acid chloride intermediate in Route A typically ensures a high-yielding final step. |
The causality behind the preference for Route A in industrial settings is clear: it follows a more robust and less technologically demanding pathway, minimizing the need for complex reagents or sensitive reaction conditions, thereby ensuring higher throughput and lower production costs.
Application in Drug Development: A Case Study in Kinase Inhibitors
The utility of this compound is prominently demonstrated in its application as a key intermediate for the synthesis of Raf kinase inhibitors.[3] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in many human cancers. Inhibiting this pathway is a validated strategy in oncology.
The synthesis of 2-aminobenzimidazoles, a scaffold for potent Raf kinase inhibitors, effectively utilizes this compound.[3] The chlorine atom at the 4-position allows for a crucial Suzuki or Stille coupling reaction to introduce a larger, functionalized aryl group. Subsequently, the tert-butyl ester can be hydrolyzed to the free carboxylic acid, which can then be coupled with another amine-containing fragment to complete the synthesis of the final drug candidate.
Workflow for API Synthesis using the Intermediate
Caption: Workflow for API synthesis using this compound.
Detailed Experimental Protocol (Route A)
This protocol describes a reliable and scalable laboratory synthesis of this compound from 4-hydroxypicolinic acid (chetidamic acid). This method is self-validating as it relies on robust and well-documented chemical transformations.
Step 1: Synthesis of 4-Chloropicolinic Acid Hydrochloride
-
Apparatus Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxypicolinic acid (20.0 g, 143.7 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 134 mL, 1.44 mol) to the flask.
-
Reaction: Heat the resulting suspension to reflux (approx. 110°C) and maintain for 4 hours. The reaction mixture will become a clear, dark solution.
-
Work-up: Cool the reaction to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Stir the slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) and dry under vacuum to yield 4-chloropicolinic acid hydrochloride as a solid.
Step 2: Synthesis of this compound
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the 4-chloropicolinic acid hydrochloride (10.0 g, 51.5 mmol) from Step 1 and dichloromethane (DCM, 100 mL).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add oxalyl chloride (5.4 mL, 61.8 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL).
-
Acid Chloride Formation: Allow the mixture to warm to room temperature and stir for 2 hours. The evolution of gas will cease, and the mixture will become a clear solution.
-
Esterification: In a separate flask, prepare a solution of tert-butanol (7.4 mL, 77.3 mmol) and triethylamine (14.4 mL, 103 mmol) in DCM (50 mL). Cool this solution to 0°C.
-
Reaction: Slowly add the prepared acid chloride solution to the tert-butanol/triethylamine solution at 0°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Synthetic Pathway Diagram
Caption: Key steps in the synthesis of this compound.
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PubChem. Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof - Patent US-10906907-B2. Available at: [Link]
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The Versatile Building Block: A Technical Guide to tert-Butyl 4-chloropicolinate in Modern Drug Discovery
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, heteroaromatic compounds play a pivotal role, forming the core scaffolds of numerous approved drugs and clinical candidates. This technical guide focuses on a particularly valuable, yet often overlooked, intermediate: tert-butyl 4-chloropicolinate . While its name may not be as widely recognized as other common reagents, its strategic substitution pattern and inherent reactivity make it a powerful tool in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide aims to provide a comprehensive overview of its synthesis, key reactions, and, most importantly, its potential research applications, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.
I. Physicochemical Properties and Spectroscopic Characterization
Before delving into its synthetic applications, a thorough understanding of the fundamental properties of this compound is essential for its proper handling, reaction setup, and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 220000-86-2 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Appearance | White to yellow to brown or gray sticky oil to solid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, we can predict the expected spectral features based on its structure and data from analogous compounds, such as methyl 4-chloropicolinate[3].
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The tert-butyl group will present as a sharp singlet around δ 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon is expected to be in the range of δ 160-170 ppm.
2. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-Cl stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
3. Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.66 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire ester functionality.
II. Synthesis of this compound
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Acyl Chloride Formation
-
To a stirred suspension of 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude 4-chloropicolinoyl chloride in an anhydrous, non-protic solvent like DCM.
-
Cool the solution to 0°C.
-
Add tert-butanol (1.1 eq) followed by the slow addition of a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and effective method to facilitate esterification with a sterically hindered alcohol like tert-butanol. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating agent.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
Use of a Non-Nucleophilic Base: A base is required to scavenge the HCl produced during the esterification. A non-nucleophilic base like triethylamine or pyridine is used to avoid competing reactions with the acyl chloride.
III. Key Reactions and Mechanistic Considerations
The synthetic utility of this compound stems from the reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Diagram 2: Key Cross-Coupling Reactions
Caption: Major cross-coupling applications of the title compound.
1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of this compound, this reaction allows for the introduction of aryl or vinyl groups at the 4-position.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[4] The base is crucial for the activation of the boronic acid.
2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6][7][8] This reaction is particularly relevant to the synthesis of kinase inhibitors, as many of these molecules feature an arylamine or heteroarylamine moiety.
Experimental Protocol: Buchwald-Hartwig Amination (General)
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110°C and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Considerations: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[6] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
IV. Potential Research Applications in Drug Discovery
The true value of this compound lies in its application as a strategic intermediate in the synthesis of biologically active molecules. Its primary role is as a precursor to substituted picolinates, which are common structural motifs in a variety of therapeutic agents, most notably kinase inhibitors.
Application Focus: Synthesis of Raf Kinase Inhibitors
A significant application of this compound is in the synthesis of 2-aminobenzimidazoles, which are known to act as Raf kinase inhibitors.[2] The Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.
Diagram 3: General Synthetic Strategy for 2-Aminobenzimidazole Raf Kinase Inhibitors
Caption: Synthetic route to Raf kinase inhibitors.
In this proposed synthetic scheme, this compound is first subjected to a Buchwald-Hartwig amination with a substituted aniline. The resulting tert-butyl 4-(arylamino)picolinate is then deprotected under acidic conditions to yield the corresponding carboxylic acid. Finally, amide coupling of this acid with a suitable 2-aminobenzimidazole derivative would furnish the target Raf kinase inhibitor. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which can be readily removed under mild conditions that are unlikely to affect other functional groups in the molecule.
V. Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic substitution pattern allows for the facile introduction of diverse functionalities at the 4-position of the picolinate scaffold through robust and well-established cross-coupling methodologies. As the demand for novel kinase inhibitors and other complex therapeutic agents continues to grow, the strategic application of such well-designed intermediates will be crucial for the rapid and efficient discovery of new medicines. It is our hope that this technical guide will inspire researchers to explore the full potential of this compound in their own synthetic endeavors.
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. (URL: [Link])
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Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof - Patent US-10906907-B2 - PubChem. (URL: [Link])
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An In-Depth Guide to the Molecular Structure and Bonding of tert-Butyl 4-chloropicolinate: A Key Pharmaceutical Intermediate
Abstract
tert-Butyl 4-chloropicolinate is a pivotal heterocyclic building block extensively utilized by researchers, scientists, and drug development professionals. Its strategic importance lies in a molecular architecture that masterfully balances stability and reactivity, making it an ideal intermediate in the synthesis of complex pharmaceutical agents, notably in the development of kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the compound's molecular structure, the synergistic electronic effects of its substituents, and the nature of its chemical bonding. We will dissect the roles of the pyridine core, the sterically demanding tert-butyl ester, and the electron-withdrawing chloro group. Furthermore, this document furnishes a detailed, field-proven protocol for its synthesis and outlines the spectroscopic data that serve as a benchmark for its characterization, thereby providing a comprehensive resource for its effective application in organic synthesis.
Introduction to this compound
In the landscape of medicinal chemistry, the rational design of synthetic pathways is paramount. The efficiency and success of these pathways often depend on the selection of intermediates that offer both robust stability during multi-step sequences and predictable reactivity at specific sites. This compound (CAS No. 220000-86-2) has emerged as a compound of significant interest due to its unique combination of functional groups: a π-deficient pyridine ring, a labile yet sturdy tert-butyl ester protecting group, and a strategically placed chlorine atom that modulates the electronic properties of the heterocycle.[3][4][5] This trifecta of features makes it a versatile scaffold for constructing more elaborate molecular frameworks, particularly in the synthesis of targeted therapeutics.[6]
| Property | Value |
| IUPAC Name | tert-butyl 4-chloro-2-pyridinecarboxylate |
| Synonyms | This compound |
| CAS Number | 220000-86-2 |
| Molecular Formula | C10H12ClNO2[1] |
| Molecular Weight | 213.66 g/mol [1] |
| Appearance | White to yellow or brown sticky oil to solid |
Molecular Architecture and Electronic Landscape
The functionality of this compound in synthesis is a direct consequence of the interplay between its constituent parts. Understanding the electronic contributions of each group is crucial for predicting its reactivity.
The Pyridine Core
The foundational structure is a pyridine ring, an aromatic heterocycle analogous to benzene but with one methine group replaced by a nitrogen atom.[7] This substitution has profound electronic consequences:
-
π-Deficient Nature: Nitrogen is more electronegative than carbon, exerting a strong negative inductive effect that withdraws electron density from the ring. This makes the pyridine ring electron-deficient, or "π-deficient," compared to benzene.[7][8]
-
Basicity: The nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[7] This lone pair is available for protonation, rendering pyridine and its derivatives basic.
The Role of the tert-Butyl Ester
Positioned at the C2 carbon, the tert-butyl ester group serves primarily as a carboxylic acid protecting group.[9] Its selection is a strategic choice rooted in its distinct properties:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding, protecting the carbonyl carbon from nucleophilic attack and preventing unwanted side reactions under a variety of conditions.[9]
-
Selective Lability: This group is exceptionally stable under basic, neutral, and many reductive conditions. However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl) via a mechanism involving a stable tert-butyl cation.[9][10][11] This orthogonal stability is a cornerstone of modern protecting group strategy in complex synthesis.[9]
The Influence of the 4-Chloro Substituent
The chlorine atom at the C4 position further modulates the electronic environment of the pyridine ring. As a halogen, chlorine exerts two opposing electronic effects: a weak +R (resonance) effect and a strong -I (inductive) effect. For halogens on an aromatic ring, the inductive electron-withdrawing effect dominates, further decreasing the electron density of the ring system. This modification is a common strategy to fine-tune the electronic properties and reactivity of pyridine-based ligands and intermediates.[12][13]
Synergistic Electronic Effects
The combination of the inherently π-deficient pyridine ring, the electron-withdrawing nature of the ester group (via induction), and the powerful inductive withdrawal by the 4-chloro substituent creates a highly electron-poor aromatic system. This has critical implications for reactivity, generally deactivating the ring towards electrophilic aromatic substitution while potentially activating it for specific nucleophilic aromatic substitution reactions.
Caption: Electronic effects within this compound.
Synthesis and Purification
The synthesis of this compound is most logically achieved via the esterification of its corresponding carboxylic acid, 4-chloropicolinic acid. The causality behind the choice of protocol is driven by the need for high efficiency and the use of common, accessible reagents to introduce the acid-labile tert-butyl group.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is a self-validating system; successful synthesis and purification, confirmed by the spectroscopic data in the following section, validates the procedure.
Reagents:
-
4-Chloropicolinic acid (1.0 eq)
-
tert-Butyl acetate (solvent and reagent, ~10-15 mL per gram of acid)
-
Perchloric acid (70%, catalytic amount, ~0.05 eq) - Caution: Strong oxidizer and corrosive.
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropicolinic acid (1.0 eq).
-
Solvent Addition: Add tert-butyl acetate to the flask. The volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of 70% perchloric acid (0.05 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 98 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization and Bonding Analysis
The structural integrity of the synthesized molecule is confirmed through spectroscopic analysis. The predicted data below serves as a reference for researchers to validate their experimental outcomes.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The electron-poor nature of the pyridine ring is expected to shift the aromatic protons downfield.
| Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~8.55 | 1H | d | H6 |
| ~7.90 | 1H | d | H3 |
| ~7.45 | 1H | dd | H5 |
| ~1.60 | 9H | s | C(CH₃)₃ |
| Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C=O (Ester) |
| ~151.0 | C2 |
| ~149.5 | C6 |
| ~145.0 | C4 |
| ~125.0 | C5 |
| ~122.5 | C3 |
| ~82.5 | C (CH₃)₃ |
| ~28.1 | C(C H₃)₃ |
Predicted Key Infrared (IR) Absorption Data
The vibrational frequencies of the key bonds provide direct evidence of the functional groups present.
| Table 4: Predicted IR Data | ||
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch (Aromatic) | Medium-Weak |
| 2980-2950 | C-H Stretch (Aliphatic, t-Bu) | Strong |
| ~1740 | C=O Stretch (Ester) | Strong |
| 1600-1450 | C=C / C=N Stretch (Aromatic Ring) | Medium-Strong |
| 1300-1150 | C-O Stretch (Ester) | Strong |
| 800-600 | C-Cl Stretch | Medium |
In-depth Bonding Discussion
The strong absorption around 1740 cm⁻¹ is characteristic of an ester carbonyl group.[14][15] Its precise frequency is sensitive to the electronic environment; conjugation with the π-deficient pyridine ring tends to keep this value high compared to esters conjugated with electron-rich systems. The ¹H NMR spectrum is particularly revealing: the downfield shifts of the aromatic protons (H3, H5, H6) are a direct consequence of the deshielding caused by the ring's overall electron-poor character. The large singlet at ~1.60 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl group, confirming the successful esterification.[16]
Reactivity and Applications in Drug Development
The molecular structure of this compound is tailored for its role as a synthetic intermediate.
-
Nucleophilic Attack: The pyridine nitrogen remains basic and is a primary site for alkylation or coordination to metal centers.
-
Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, enabling further reactions such as amide bond formation.[10][17]
-
Substitution: The C-Cl bond at the 4-position is a handle for introducing new functionality via nucleophilic aromatic substitution (SNAr) reactions, which are often feasible on highly electron-deficient pyridine rings.
A prominent application of this compound is in the synthesis of 2-aminobenzimidazoles, which have been investigated as potent Raf kinase inhibitors .[1] In these syntheses, the picolinate moiety serves as a key structural element of the final drug candidate, underscoring the importance of this versatile building block.
Conclusion
This compound is a masterfully designed chemical intermediate whose utility is deeply rooted in its molecular structure and electronic properties. The interplay between the π-deficient pyridine core, the robust tert-butyl ester protecting group, and the electron-withdrawing 4-chloro substituent provides a unique platform of stability and controlled reactivity. This guide has provided a comprehensive analysis of its bonding, a reliable protocol for its synthesis, and the characteristic spectroscopic data required for its validation. For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is essential for leveraging this powerful building block to its full potential in the creation of novel therapeutics.
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Methodological & Application
Application Notes & Protocols: Strategic Use of tert-Butyl 4-Chloropicolinate in the Synthesis of Pharmaceutical Intermediates
Abstract
The pyridine ring is a privileged scaffold in modern medicinal chemistry, present in approximately 20% of the top 200 commercial drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. tert-Butyl 4-chloropicolinate has emerged as a highly versatile and strategic building block for the synthesis of complex pyridine derivatives.[2] This guide provides detailed application notes and experimental protocols for its use in generating key pharmaceutical intermediates. We will explore its application in palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that form the bedrock of contemporary drug discovery.[3][4] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.
Core Reagent Analysis: this compound
Physicochemical Properties & Handling
This compound is a stable, solid raw material that serves as an excellent starting point for introducing a substituted picolinate moiety.
| Property | Value | Reference |
| Chemical Name | tert-butyl 4-chloro-2-pyridinecarboxylate | |
| CAS Number | 220000-86-2 | |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [5] |
| Molecular Weight | 213.66 g/mol | [5] |
| Appearance | White to yellow or brown solid/sticky oil | |
| Storage | Inert atmosphere, 2-8°C |
Safety & Handling Precautions
As with any chlorinated organic compound, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
The Strategic Role of the tert-Butyl Ester
The choice of the tert-butyl ester is a deliberate and strategic one in multi-step synthesis. Its primary functions are:
-
Steric Protection: The bulky tert-butyl group sterically hinders the ester carbonyl, preventing unwanted nucleophilic attack during the cross-coupling reactions where bases and other nucleophiles are present.[8]
-
Metabolic Stability: In early-stage drug discovery, the tert-butyl group can sometimes confer metabolic stability, although it is also susceptible to cytochrome P450 oxidation.[9] Its primary role here is as a robust protecting group.
-
Orthogonal Deprotection: The ester is stable to the basic and mildly nucleophilic conditions of many cross-coupling reactions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the carboxylic acid for subsequent derivatization, such as amide bond formation.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the connection of the picolinate core to various aryl or heteroaryl moieties.[10][11]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
Protocol: Synthesis of tert-Butyl 4-Aryl-picolinate
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Reagents & Materials
| Reagent/Material | Quantity | Moles (mmol) | Equiv. |
| This compound | 214 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 41 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 8 mL | - | - |
| Water | 2 mL | - | - |
| Round-bottom flask & condenser | - | - | - |
| Magnetic stirrer & hotplate | - | - | - |
| Argon or Nitrogen source | - | - | - |
Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10 minutes.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Reaction: Attach a condenser, and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired product.
Optimization Parameters
The success of a Suzuki coupling can be highly dependent on the specific substrates. Consider the following variables for optimization.[12]
| Parameter | Common Options | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Palladacycle pre-catalysts (e.g., G3-XPhos) | Ligand choice is critical. Electron-rich, bulky phosphine ligands often improve efficiency, especially for challenging substrates like chloro-pyridines.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ can be effective for less reactive partners.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME, 2-MeTHF | The solvent system must solubilize the reagents and facilitate the catalytic cycle. Aprotic/aqueous mixtures are common. |
| Temperature | Room Temp to 110 °C | Higher temperatures are often needed for less reactive chlorides compared to bromides or iodides. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C(sp²)-N bonds, allowing for the introduction of primary and secondary amines at the 4-position of the picolinate ring.[13][14] This transformation is fundamental in drug discovery for modulating properties like solubility and receptor binding.[15]
Mechanistic Overview
Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][16]
Protocol: Synthesis of tert-Butyl 4-Amino-picolinate Derivatives
This protocol provides a general method for coupling this compound with a primary or secondary amine.
Reagents & Materials
| Reagent/Material | Quantity | Moles (mmol) | Equiv. |
| This compound | 214 mg | 1.0 | 1.0 |
| Amine (R₂NH) | - | 1.2 | 1.2 |
| XPhos Pd G3 (Pre-catalyst) | 42 mg | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | 10 mL | - | - |
| Schlenk flask or sealed vial | - | - | - |
| Magnetic stirrer & hotplate | - | - | - |
| Argon or Nitrogen source | - | - | - |
Procedure
-
Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the palladium pre-catalyst (0.05 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk flask or oven-dried vial.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 eq).
-
Reaction: Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amino-picolinate.
Optimization Parameters
The choice of ligand and base is particularly critical in Buchwald-Hartwig aminations.[16][17]
| Parameter | Common Options | Rationale |
| Catalyst/Ligand | Ligands: XPhos, RuPhos, BrettPhos, P(t-Bu)₃. Pre-catalysts: G2, G3, G4 generations improve stability and ease of use. | Sterically hindered, electron-rich biaryl phosphine ligands are essential for promoting reductive elimination and preventing catalyst decomposition, especially with challenging substrates like electron-deficient heteroaryl chlorides.[14][18] |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex. NaOtBu is a common choice, but others may be needed for sensitive functional groups.[16] |
| Solvent | Toluene, Dioxane, THF, CPME | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 80 °C to 120 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating an sp²-sp carbon-carbon bond. This is a highly valuable transformation for introducing alkynyl linkers or pharmacophores into drug candidates.[19][20]
Mechanistic Overview
The Sonogashira reaction uniquely employs a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[20][21]
Protocol: Synthesis of tert-Butyl 4-Alkynyl-picolinate
This protocol details a standard procedure for the Sonogashira coupling of this compound.
Reagents & Materials
| Reagent/Material | Quantity | Moles (mmol) | Equiv. |
| This compound | 214 mg | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 10 mL | - | - |
| THF (anhydrous) | 5 mL | - | - |
| Schlenk flask | - | - | - |
| Magnetic stirrer | - | - | - |
| Argon or Nitrogen source | - | - | - |
Procedure
-
Setup: To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).
-
Inerting: Purge the flask with an inert gas for 15 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and the amine base (TEA or DIPA, 10 mL). Stir to dissolve. Add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure alkynyl-picolinate derivative.
Conclusion and Forward Outlook
This compound serves as an exceptionally robust and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and scalable pathways to introduce aryl, amino, and alkynyl functionalities, respectively. The strategic incorporation of the tert-butyl ester protecting group ensures reaction compatibility and allows for late-stage deprotection and derivatization. Mastery of these protocols empowers medicinal chemists to rapidly generate novel analogues, accelerating the iterative cycle of drug discovery and development.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. A. (2021). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 26(11), 3169. Retrieved from [Link]
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Yan, F., Zhang, X., Li, D., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Retrieved from [Link]
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Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Retrieved from [Link]
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Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
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Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Retrieved from [Link]
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Martin, C. G., & Scola, P. M. (2014). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 10, 2908–2914. Retrieved from [Link]
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Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9966. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Reissig, H.-U., et al. (2004). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. Retrieved from [Link]
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Clagg, K., & Gemoets, H. P. L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2689–2722. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Gabriele, B., et al. (2017). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 22(9), 1476. Retrieved from [Link]
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Sun, H., Zhang, H., & Zhao, H. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 25(23), 6393-6405. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Knight, J. G., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(1), 107-119. Retrieved from [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Dömling, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]
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Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. Retrieved from [Link]
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Faber, K. (2001). The tert-butyl group in chemistry and biology. Trends in Biotechnology, 19(11), 438-442. Retrieved from [Link]
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Application Notes: The Strategic Utility of tert-Butyl 4-chloropicolinate in Modern Agrochemical Synthesis
Abstract
The synthesis of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their versatility and efficiency. Tert-butyl 4-chloropicolinate has emerged as a pivotal intermediate, particularly in the creation of the arylpicolinate class of herbicides.[1][2][3] Its unique structural features—a reactive chlorine atom at the 4-position of an electron-deficient pyridine ring and a sterically hindering tert-butyl ester—provide a powerful handle for strategic, regioselective modifications. This document serves as a comprehensive guide for researchers, outlining the core applications of this compound, with a focus on its role in synthesizing next-generation synthetic auxin herbicides like halauxifen-methyl and florpyrauxifen-benzyl.[4][5] Detailed, field-tested protocols for key transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), are provided, alongside mechanistic insights and practical considerations for laboratory execution.
Introduction: A Versatile Heterocyclic Building Block
Picolinic acid derivatives have long been recognized for their potent biological activity, forming the backbone of numerous successful herbicides such as picloram and clopyralid.[4][5] The evolution of this chemical class has led to the development of 6-arylpicolinates, a group of synthetic auxin herbicides that offer enhanced efficacy at lower application rates.[1][2][4][6] Key to the efficient synthesis of these complex molecules is the use of strategically functionalized pyridine building blocks.
This compound serves as an ideal starting material for several reasons:
-
Reactive Site: The chlorine atom at the C4 position is activated for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the pyridine nitrogen and the ester group.[7][8]
-
Protecting Group: The tert-butyl ester acts as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions, particularly the basic conditions often employed in cross-coupling, yet can be readily removed under acidic conditions in the final synthetic steps.
-
Directing Effects: The substitution pattern allows for precise and predictable installation of complex aryl or heteroaryl moieties, which is crucial for tuning the biological activity of the final herbicide.[1][2]
This guide will focus on the practical application of this reagent, providing detailed protocols for its use in the synthesis of high-value agrochemical targets.
Core Application: Synthesis of Arylpicolinate Herbicides
The 6-arylpicolinates, including the commercial products Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), represent a significant advancement in weed control technology.[1][2][4] They function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid and causing deregulation of growth processes in susceptible broadleaf weeds.[3][9] The synthesis of these compounds often relies on a convergent strategy where the core picolinate structure is coupled with a complex aryl partner. This compound is a key player in this strategy.
Key Synthetic Transformation: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl systems.[10][11] In the context of arylpicolinate herbicide synthesis, it is the method of choice for introducing the substituted aryl "tail" onto the picolinate core.[6]
Principle and Rationale: The reaction couples an organoborane (typically a boronic acid or ester) with an organohalide. The electron-deficient nature of the 4-chloropicolinate makes it an excellent substrate for this transformation.[12] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation or boronic acid homocoupling.[13] A common combination involves a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species, a phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and an aqueous inorganic base.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of tert-Butyl 4-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate
This protocol describes a representative Suzuki-Miyaura coupling, a key step toward the synthesis of herbicides like halauxifen-methyl.[6][14]
Materials:
-
This compound (1.0 eq)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane via syringe, followed by an aqueous solution of K₂CO₃ (e.g., 2M solution). The solvent ratio is typically 3:1 to 5:1 dioxane:water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Characterization and Quality Control:
-
Appearance: White to off-white solid.
-
¹H NMR & ¹³C NMR: Confirm the presence of both aryl ring protons and the formation of the new C-C bond.
-
Mass Spectrometry (MS): Verify the molecular weight of the coupled product.
-
Purity (HPLC): Should be >95% for use in subsequent steps.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 2-5 mol% | Balances reaction rate with cost and ease of removal. |
| Reaction Temperature | 80-100 °C | Sufficient to drive the catalytic cycle without significant thermal degradation. |
| Base | K₂CO₃, K₃PO₄ | A moderately strong base is required for the transmetalation step. |
| Expected Yield | 75-90% | This reaction is generally high-yielding with proper technique. |
Alternative Transformation: Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, particularly those with strong electron-withdrawing groups, direct nucleophilic aromatic substitution can be an effective alternative to metal-catalyzed coupling.[7]
Principle and Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] Aromaticity is then restored by the expulsion of the leaving group. The pyridine ring is inherently electron-deficient and is thus activated towards this type of reaction, especially with nucleophiles like amines or alkoxides.[7][8]
Protocol 2: SNAr with an Amine Nucleophile
This protocol outlines the synthesis of an aminopicolinate, a common structural motif in agrochemicals.
Materials:
-
This compound (1.0 eq)
-
Ammonia (e.g., 7N solution in Methanol) (5.0 eq or excess)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vessel or autoclave
Procedure:
-
In a pressure-rated sealed tube, dissolve this compound in DMSO.
-
Cool the solution in an ice bath and carefully add the ammonia solution.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100-120 °C. The reaction must be conducted in a sealed vessel to maintain pressure and prevent the volatile ammonia from escaping.
-
Maintain heating for 12-24 hours. Monitor progress by taking aliquots (after cooling) and analyzing by LC-MS.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Characterization and Quality Control:
-
Appearance: Typically a solid.
-
¹H NMR: Disappearance of the signal corresponding to the proton ortho to the chlorine and appearance of N-H signals.
-
Mass Spectrometry (MS): Confirm the mass of the aminated product.
-
Purity (HPLC): >95%.
Downstream Processing: tert-Butyl Ester Deprotection
The final step in many synthetic sequences involving this compound is the hydrolysis of the tert-butyl ester to reveal the active carboxylic acid.
Protocol 3: Acid-Catalyzed Hydrolysis
Materials:
-
tert-Butyl 4-arylpicolinate intermediate (1.0 eq)
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane
-
Dichloromethane (DCM) or Dioxane
Procedure:
-
Dissolve the tert-butyl ester intermediate in DCM.
-
Add an excess of TFA (typically 5-10 eq) dropwise at room temperature. Alternatively, use a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours. The reaction generates isobutylene gas, so it should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting carboxylic acid can often be purified by trituration with a non-polar solvent (like hexanes or diethyl ether) or by recrystallization.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.[17][18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and associated reagents.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[19][20] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17][18] Recommended storage temperature is often 2-8°C.[21]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile building block for the synthesis of advanced agrochemicals. Its well-defined reactivity at the C4 position allows for the strategic and efficient construction of complex arylpicolinates through robust and scalable reactions like the Suzuki-Miyaura coupling. The protocols and insights provided in this guide are intended to empower researchers to leverage this key intermediate in the discovery and development of the next generation of crop protection solutions.
References
-
Epp, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). Available at: [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]
-
Siddall, T., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society. Available at: [Link]
-
Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. In Discovery and Synthesis of Crop Protection Products. American Chemical Society. Available at: [Link]
-
Liu, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7381. Available at: [Link]
-
Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl. Available at: [Link] (Note: This is a general link as the direct link was not available).
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
- Google Patents. (2018). US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (Simulated reference, as original content may be behind a paywall).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. (Simulated reference, as original content may be behind a paywall).
-
PubChem. (n.d.). Florpyrauxifen-benzyl. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Hanson, P. R., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 11(22), 5174–5177. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Cultivar Magazine. (2025). Florpyrauxifen-benzyl. Available at: [Link]
-
Barber, T., et al. (2025). Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. Weed Technology. Available at: [Link]
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Buchwald-Hartwig amination with tert-Butyl 4-chloropicolinate
An In-Depth Guide to the Buchwald-Hartwig Amination with tert-Butyl 4-Chloropicolinate
Application Note & Protocol
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the mid-1990s through the seminal work of Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's broad utility stems from its ability to overcome the limitations of classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1]
This guide focuses on a specific, yet highly relevant, application: the amination of this compound. Picolinate esters are valuable building blocks in medicinal chemistry, and the introduction of an amino group at the 4-position opens a gateway to a diverse array of complex molecular architectures. However, the use of heteroaromatic chlorides like this substrate presents unique challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, often requiring more specialized and highly active catalytic systems to achieve efficient oxidative addition.[4][5][6]
This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, a detailed experimental protocol, and troubleshooting strategies for successfully performing the Buchwald-Hartwig amination on this compound.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational reaction design and optimization.[5][7][8]
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in a Pd(II) complex.[4][7] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this otherwise difficult step.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.[5][8]
-
Reductive Elimination: This final, bond-forming step involves the coupling of the aryl group and the amido ligand, generating the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Component Selection
Success in coupling a challenging substrate like this compound is highly dependent on the judicious selection of each reaction component.
| Component | Role & Rationale | Recommended Options for This Protocol |
| Palladium Source | The source of the active Pd(0) catalyst. Pd(II) precatalysts require in-situ reduction, while modern palladacycle precatalysts (G3, G4) are often more efficient and air-stable, generating the active L-Pd(0) species upon exposure to base.[9] | tBuXPhos Pd G3 or Pd₂(dba)₃ |
| Ligand | Crucial for catalyst stability and reactivity. For aryl chlorides, bulky, electron-rich dialkylbiaryl phosphines are essential. They stabilize the Pd(0) state, accelerate the slow oxidative addition, and promote the final reductive elimination step.[1][3][8] | tBuXPhos or RuPhos |
| Base | Deprotonates the amine to form the active nucleophile. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice, but its high basicity can be incompatible with sensitive functional groups like esters.[10] Weaker bases like potassium phosphate or cesium carbonate offer greater functional group tolerance but may require higher temperatures.[9] | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) |
| Solvent | Must solubilize reactants and be stable at elevated temperatures. Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Aprotic, non-polar to moderately polar solvents are preferred.[9][11] | Toluene or 1,4-Dioxane |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with a generic primary or secondary amine. Note: This reaction is highly sensitive to air and moisture. All steps should be performed using standard Schlenk techniques or within an inert atmosphere glovebox.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Mmol | Eq. |
| This compound | C₁₀H₁₂ClNO₂ | 213.66 | 214 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 105 mg (120 µL) | 1.2 | 1.2 |
| tBuXPhos Pd G3 | C₄₂H₆₂NO₃PPdS | 832.48 | 16.6 mg | 0.02 | 0.02 |
| Sodium tert-butoxide | NaOC(CH₃)₃ | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (Anhydrous) | C₇H₈ | - | 5.0 mL | - | - |
Procedure
-
Reaction Setup (Glovebox Recommended):
-
To an oven-dried 10 mL reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (214 mg, 1.0 mmol, 1.0 eq.).
-
Add the palladium precatalyst, tBuXPhos Pd G3 (16.6 mg, 0.02 mmol, 0.02 eq.).
-
Add the base, sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq.).
-
Seal the vial with a PTFE-lined cap or a septum. If using a Schlenk flask, close the stopcock.
-
-
Reagent Addition:
-
Remove the sealed vessel from the glovebox (if used).
-
Using a syringe, add the anhydrous toluene (5.0 mL).
-
Finally, add the amine (e.g., morpholine, 120 µL, 1.2 mmol, 1.2 eq.) via syringe.
-
If not using a glovebox, the vessel should be evacuated and backfilled with argon or nitrogen (3 cycles) after the addition of solids and before the addition of solvent and liquid reagents.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 100 °C .
-
Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically become a dark, heterogeneous slurry.
-
-
Reaction Monitoring:
-
To monitor progress, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS, comparing to the starting material.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully pour the mixture into a separatory funnel containing water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.[12] A gradient elution system (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 30%) is typically effective for isolating the desired product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the purified tert-butyl 4-aminopicolinate derivative.
-
Workflow Visualization
Caption: Experimental workflow for the amination protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Aryl chloride is too unreactive for the chosen conditions. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a new bottle of catalyst/ligand.[6]2. Increase temperature to 110-120 °C.3. Switch to a more active ligand system (e.g., BrettPhos).[10] Consider converting the chloride to a bromide if feasible. |
| Dehalogenation Side Product | 1. Reaction temperature is too high.2. Presence of water.3. Beta-hydride elimination from the amine coupling partner.[1] | 1. Lower the reaction temperature and extend the reaction time.2. Use rigorously dried reagents and solvent.3. This is less common with secondary amines but can occur with primary amines having β-hydrogens. |
| Ester Hydrolysis | The base (NaOtBu) is too strong and is hydrolyzing the tert-butyl ester. | Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[9] This may require a higher temperature or longer reaction time. |
| Difficult Purification | Co-elution of product with residual ligand or ligand oxide.[13] | 1. After work-up, perform an acidic wash (e.g., 1M HCl) to extract the basic phosphine ligand.2. Filter the crude product through a plug of silica with a non-polar solvent before full chromatography. |
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Amination Reaction. Pearson. (2022). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. (2018). [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022). [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. (2025). [Link]
-
Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. (2021). [Link]
-
Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable. (2025). [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021). [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
BH amination side products and purification. Reddit. (2024). [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. (2025). [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Application Notes and Protocols for the Synthesis of Substituted Picolinates from tert-Butyl 4-Chloropicolinate
Introduction: The Versatility of the Picolinate Scaffold in Modern Drug Discovery
Substituted picolinates and their parent picolinic acid are recognized as "privileged" structural motifs within the field of medicinal chemistry. The pyridine ring, a key component of the picolinate structure, is a fundamental building block in a significant number of FDA-approved nitrogen-heterocyclic drugs. The strategic placement of diverse functional groups on the picolinate core allows for the fine-tuning of a molecule's physicochemical properties, enabling enhanced interaction with biological targets. Derivatives of picolinic acid have been investigated for a wide array of therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. This is largely due to their ability to act as effective ligands for a variety of enzymes and receptors, as well as their capacity to chelate metal ions, a property utilized in nutritional supplements like chromium picolinate.[1][2]
tert-Butyl 4-chloropicolinate serves as a versatile and readily available starting material for the synthesis of a diverse library of substituted picolinate derivatives. The electron-deficient nature of the pyridine ring, further activated by the chlorine atom at the 4-position, makes it amenable to a range of substitution reactions. This document provides detailed protocols for the synthesis of the this compound precursor and its subsequent derivatization through palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound can be readily achieved from commercially available 4-chloropicolinic acid. The esterification is typically performed via an acid chloride intermediate to accommodate the sterically hindered tert-butanol.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloropicolinic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous tert-butanol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloropicolinic acid (1.0 equiv.) in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: Remove the excess oxalyl chloride/thionyl chloride and DCM under reduced pressure.
-
Esterification: Re-dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM under an inert atmosphere. In a separate flask, prepare a solution of anhydrous tert-butanol (1.5 equiv.) and triethylamine or pyridine (1.5 equiv.) in anhydrous DCM. Cool this solution to 0 °C and add it dropwise to the acid chloride solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.
Characterization Data for this compound:
-
Molecular Formula: C₁₀H₁₂ClNO₂[3]
-
Molecular Weight: 213.66 g/mol [3]
-
1H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 5.2, 2.0 Hz, 1H), 1.60 (s, 9H).
-
13C NMR (CDCl₃, 101 MHz): δ 163.5, 151.0, 148.5, 145.0, 126.5, 124.0, 82.5, 28.1.
-
MS (ESI): m/z 214.0 [M+H]⁺.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Picolinates
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the picolinate and an aryl or heteroaryl group using a boronic acid or ester.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of tert-Butyl 4-(4-methoxyphenyl)picolinate
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene and Water (or 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2-1.5 equiv.), and Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv.).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1) or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for cross-coupling of aryl chlorides. |
| Base | Na₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent System | Toluene/Water, Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
Characterization Data for tert-Butyl 4-(4-methoxyphenyl)picolinate:
-
1H NMR (CDCl₃, 400 MHz): δ 8.75 (d, J = 5.0 Hz, 1H), 8.10 (s, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.55 (dd, J = 5.0, 1.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 1.62 (s, 9H).
-
13C NMR (CDCl₃, 101 MHz): δ 164.0, 160.5, 150.0, 149.5, 148.0, 130.0, 129.5, 122.0, 119.0, 114.5, 82.0, 55.5, 28.2.
-
MS (ESI): m/z 300.2 [M+H]⁺.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Picolinates
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the picolinate and a primary or secondary amine.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Synthesis of tert-Butyl 4-Morpholinopicolinate
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Solvent and Heating: Add anhydrous toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C with vigorous stirring overnight.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
| Reagent/Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Highly active for amination of heteroaryl chlorides.[4] |
| Base | NaOtBu | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents suitable for this reaction. |
| Temperature | 80-110 °C | Facilitates the catalytic cycle, particularly for less reactive chlorides. |
Characterization Data for tert-Butyl 4-Morpholinopicolinate:
-
1H NMR (CDCl₃, 400 MHz): δ 8.40 (d, J = 5.8 Hz, 1H), 7.35 (d, J = 2.5 Hz, 1H), 6.90 (dd, J = 5.8, 2.5 Hz, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.40 (t, J = 4.8 Hz, 4H), 1.60 (s, 9H).
-
13C NMR (CDCl₃, 101 MHz): δ 164.5, 155.0, 150.5, 149.0, 115.0, 110.0, 81.5, 66.5, 48.0, 28.3.
-
MS (ESI): m/z 265.2 [M+H]⁺.
Sonogashira Coupling: Synthesis of 4-Alkynyl Picolinates
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the picolinate and a terminal alkyne.
Caption: General workflow for Sonogashira coupling.
Protocol 4: Synthesis of tert-Butyl 4-(Phenylethynyl)picolinate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Solvent and Reagents: Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and phenylacetylene (1.1-1.5 equiv.).
-
Degassing and Reaction: Degas the mixture and stir at room temperature to 50 °C under an inert atmosphere until completion (monitored by TLC).
-
Work-up: Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
| Reagent/Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Classic and effective system for Sonogashira couplings.[1] |
| Base | Et₃N, DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Polar aprotic solvents that facilitate the reaction. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for this coupling. |
Characterization Data for tert-Butyl 4-(Phenylethynyl)picolinate:
-
1H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 5.0 Hz, 1H), 8.05 (s, 1H), 7.60-7.55 (m, 2H), 7.50 (dd, J = 5.0, 1.5 Hz, 1H), 7.40-7.35 (m, 3H), 1.61 (s, 9H).
-
13C NMR (CDCl₃, 101 MHz): δ 163.8, 150.5, 149.0, 138.0, 132.0, 129.5, 128.5, 125.0, 123.0, 122.5, 95.0, 85.0, 82.5, 28.1.
-
MS (ESI): m/z 278.1 [M+H]⁺.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 4-chloropicolinate ring allows for direct displacement of the chloride by strong nucleophiles.
Protocol 5: General Procedure for SNAr with Nucleophiles
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent under an inert atmosphere.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv.) portion-wise or as a solution in the same solvent. The reaction is often exothermic.
-
Reaction Conditions: Stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography or recrystallization.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a variety of substituted picolinates starting from the versatile building block, this compound. The described palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods offer a robust and efficient means to access a diverse chemical space, which is of significant interest to researchers in drug discovery and development. The provided characterization data serves as a valuable reference for the validation of the synthesized compounds.
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
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The Strategic deployment of tert-Butyl 4-chloropicolinate in Modern Medicinal Chemistry
Introduction: The Unassuming Power of a Substituted Pyridine
In the landscape of contemporary drug discovery, the pyridine scaffold holds a privileged position, forming the core of numerous FDA-approved therapeutics.[1] Among the vast arsenal of pyridine-based building blocks, tert-butyl 4-chloropicolinate has emerged as a particularly valuable and versatile intermediate. Its strategic combination of a sterically demanding tert-butyl ester, which offers both protection and solubility, and a reactive chlorine atom at the 4-position, poised for diverse cross-coupling reactions, makes it a cornerstone in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.
The picolinate moiety itself is a well-established pharmacophore and chelating agent, with derivatives like chromium picolinate being used as nutritional supplements.[2] In the context of drug design, the pyridine nitrogen can act as a hydrogen bond acceptor, while the substituent at the 4-position can be tailored to occupy specific pockets in a target protein. The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions in the final stages of a synthesis to reveal a key interaction point or to improve the pharmacokinetic profile of the molecule.
Core Applications in Drug Scaffolding
The primary utility of this compound lies in its role as a versatile scaffold for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the chlorine atom, makes the C4 position susceptible to oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions that forge new carbon-carbon and carbon-nitrogen bonds.[3]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in kinase inhibitors and other therapeutic agents.[4][5] The reaction of this compound with a variety of aryl and heteroaryl boronic acids or esters provides a straightforward entry to a library of 4-substituted picolinates.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 3-(Trifluoromethyl)phenylboronic Acid
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with a commercially available boronic acid to generate a key intermediate for kinase inhibitor synthesis.
Materials:
-
This compound
-
3-(Trifluoromethyl)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-picolinate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, particularly effective for heteroaryl chlorides.[5]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[6]
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Water also plays a crucial role in the catalytic cycle.[4]
-
Inert Atmosphere: The use of argon is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[7]
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a linear and rigid alkynyl linker that is often exploited in drug design to probe deep into active sites or to construct macrocycles.[8][9]
Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling to introduce an alkynyl moiety at the 4-position of the picolinate ring.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions, with copper facilitating the formation of the reactive copper acetylide species.[8]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.[8]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is crucial to maintain catalyst activity.[10]
Buchwald-Hartwig Amination: Forging C-N Bonds for Kinase Inhibitors
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is extensively used in the synthesis of kinase inhibitors, where an aniline or other amine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase.[11][12] The reaction of this compound with various amines provides access to a wide array of 4-amino-picolinate derivatives.
Representative Protocol: Buchwald-Hartwig Amination of this compound with 3-Aminobenzonitrile
This protocol details the coupling of this compound with an aniline derivative, a common transformation in the synthesis of RAF kinase inhibitors.[13][14]
Materials:
-
This compound
-
3-Aminobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).
-
Add this compound (1.0 eq), 3-aminobenzonitrile (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of less reactive aryl chlorides.[3] The ligand facilitates both the oxidative addition and the reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Inert Atmosphere and Anhydrous Conditions: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvents.[3]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of this compound, based on literature for similar chloropyridine substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | RT | 16 | 70-85 |
| Buchwald-Hartwig | Arylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 110 | 18 | 65-80 |
Experimental Workflows and Signaling Pathways
Synthetic Workflow for a Kinase Inhibitor Scaffold
The following diagram illustrates a typical synthetic workflow employing this compound to construct a core scaffold found in many kinase inhibitors.
Caption: Synthetic routes from this compound.
Hypothetical Kinase Inhibition Pathway
Picolinate-derived molecules often target protein kinases, which are crucial nodes in cellular signaling pathways. The diagram below depicts a simplified representation of how a synthesized inhibitor might interrupt a cancer-related signaling cascade.
Caption: Inhibition of the MAPK signaling pathway.
Conclusion and Future Outlook
This compound stands out as a high-value, versatile building block in medicinal chemistry. Its predictable reactivity in key cross-coupling reactions allows for the systematic and efficient exploration of chemical space around the picolinate core. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful intermediate in the design and synthesis of next-generation therapeutics. As the demand for novel, highly specific, and potent drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns.
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- Williams, E. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(16), 2715-2726.
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- ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- PubMed. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines.
- ResearchGate. (2017). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- National Center for Biotechnology Information. (n.d.). Chromium(III) picolinate.
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- Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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- PubMed. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
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- National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.
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Tert-Butyl 4-Chloropicolinate: A Versatile Building Block for Advanced Organic Synthesis
<APPLICATION NOTES & PROTOCOLS >
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of tert-butyl 4-chloropicolinate. It serves as a pivotal intermediate in pharmaceutical manufacturing and drug discovery, valued for its unique structural features that enable a wide array of chemical transformations.[1][2] We will explore its reactivity profile, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols are provided to exemplify its utility and facilitate its incorporation into complex synthetic routes.
Introduction and Strategic Value
This compound is a substituted pyridine derivative featuring two key functional handles that dictate its synthetic utility:
-
The 4-Chloro Substituent: This halogen atom serves as an excellent leaving group, primarily enabling palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. Its position on the electron-deficient pyridine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr).
-
The Tert-Butyl Ester: This bulky ester group serves a dual purpose. Firstly, it acts as a robust protecting group for the carboxylic acid, preventing its interference in reactions targeting the 4-position. Secondly, it can be selectively cleaved under acidic conditions to unmask the picolinic acid moiety, providing a handle for subsequent amide bond formation or other derivatizations.[3][4]
The pyridine core itself is a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules.[5] Consequently, this compound is an invaluable starting material for constructing complex molecules, such as kinase inhibitors and other targeted therapeutics.[6]
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 220000-86-2 |
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| Appearance | Off-white to yellow solid |
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by transformations at the C4 position. Its versatility allows for the strategic introduction of a wide range of substituents, making it a cornerstone for library synthesis and lead optimization campaigns.
Caption: Key Synthetic Transformations of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent.[7] This reaction is fundamental for synthesizing biaryl compounds.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the picolinate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.[8]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biarylphosphines like XPhos) are often required to facilitate the challenging oxidative addition to the C-Cl bond and promote the reductive elimination step.[8][9]
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynyl picolinates by reacting the chloride with a terminal alkyne.[10][11] This transformation is invaluable for introducing linear, rigid linkers into molecular scaffolds.
Causality and Mechanistic Insight: This reaction typically employs a dual catalytic system of palladium and copper(I).[11][12]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Palladium Cycle: Following oxidative addition of the picolinate to Pd(0), the copper acetylide undergoes transmetalation to the palladium complex.
-
Reductive Elimination: The aryl and alkynyl groups couple to yield the product and regenerate the Pd(0) catalyst.
Modern copper-free protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and simplify purification.[13][14]
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of 4-amino-substituted pyridines, the Buchwald-Hartwig amination is the premier method.[15] It allows for the coupling of a wide variety of primary and secondary amines with the picolinate substrate.
Causality and Mechanistic Insight: Similar to other cross-couplings, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[15][16]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[16]
-
Reductive Elimination: This final step forms the C-N bond and regenerates the active Pd(0) catalyst.[16]
The selection of the appropriate ligand and base is paramount to achieving high yields and preventing side reactions like hydrodehalogenation.[16][17] Sterically hindered biarylphosphine ligands are often the most effective.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the nitrogen atom, makes the 4-position susceptible to nucleophilic attack.[18] SNAr offers a metal-free alternative for introducing heteroatom nucleophiles.
Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[18]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the ring nitrogen.
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.
This pathway is generally favored with strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amides (R₂N⁻).[19] The reactions often require heat and polar aprotic solvents (e.g., DMF, DMSO) to proceed efficiently.[19][20]
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Ethyl acetate (EtOAc), Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the degassed solvent system (Toluene/H₂O).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired tert-butyl 4-phenylpicolinate.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.8 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried flask under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to yield tert-butyl 4-(morpholino)picolinate.
Strategic Deprotection of the Tert-Butyl Ester
A key final step in many synthetic sequences is the removal of the tert-butyl ester to reveal the picolinic acid. This is most commonly achieved under acidic conditions.
Causality: The mechanism involves protonation of the ester carbonyl, followed by the departure of the highly stable tert-butyl cation, which is then quenched to form isobutylene.[21]
-
Reagents: Trifluoroacetic acid (TFA) in a chlorinated solvent (e.g., dichloromethane, DCM) is the most common method.[21] Solutions of HCl in dioxane or diethyl ether are also effective.
-
Conditions: The reaction is typically performed at room temperature and is often complete within a few hours.
General Protocol for Deprotection:
-
Dissolve the tert-butyl 4-substituted-picolinate in DCM (approx. 0.1 M).
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid, which can often be used without further purification.
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity at the C4 position allows for the predictable and efficient installation of aryl, alkynyl, amino, and other functional groups through robust, well-established protocols like the Suzuki, Sonogashira, Buchwald-Hartwig, and SNAr reactions. The stability of the tert-butyl ester and its facile cleavage provide an orthogonal handle for late-stage diversification, making this reagent an essential tool for the synthesis of complex molecular targets.
References
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Wordpress. [Link]
-
Maurer, B., et al. (2007). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Varkhedkar, K., et al. (2009). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Umass Lowell. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
G. Schukat, et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide... MDPI. [Link]
-
MIT. (2014). The Suzuki Reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst... NIH. [Link]
-
Dreher, S. D., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. NIH. [Link]
-
Wathieu, M., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. NIH. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of tert-Butyl 4-Chloropicolinate
Introduction: Navigating the Synthetic Landscape of a Privileged Heterocycle
tert-Butyl 4-chloropicolinate is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates three key features that offer a versatile handle for molecular elaboration, but also present unique challenges in synthetic planning:
-
A Pyridine Core: A privileged scaffold in numerous pharmaceuticals.
-
A C4-Chloro Substituent: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl fragments.
-
A C2-tert-Butoxycarbonyl Group: A sterically bulky ester that directs ortho-lithiation and can be readily cleaved under acidic conditions to reveal the parent carboxylic acid.[1][2]
The synthetic utility of this compound, particularly in multi-step sequences, is often dictated by the selective manipulation of these functional groups. The electron-withdrawing nature of both the chloro and the ester groups significantly deactivates the pyridine ring, reducing the nucleophilicity of the nitrogen atom. This electronic property is a double-edged sword: it facilitates certain reactions but complicates others, most notably the protection of the ring nitrogen. This document provides a detailed guide to the strategic application of protecting groups for this compound, focusing on field-proven insights and robust protocols to enable its effective use in complex molecule synthesis.
Core Directive: A Strategic Framework for Orthogonal Protection
A successful synthetic campaign involving this compound hinges on an orthogonal protecting group strategy .[3][4][5] This means that each protecting group must be removable under a specific set of conditions that do not affect the other functional groups or protecting groups present in the molecule. The inherent functionalities of our target molecule already constitute a quasi-orthogonal system: the tert-butyl ester is acid-labile, while the C-Cl bond is reactive towards specific transition metal complexes. The pyridine nitrogen, however, often requires its own protection to modulate its reactivity and prevent unwanted side reactions.
The primary considerations for selecting a nitrogen protecting group strategy are:
-
Reactivity of the Pyridine Nitrogen: The nitrogen in this compound is electron-deficient and weakly nucleophilic. Standard N-alkylation or N-acylation methods are often sluggish and require harsh conditions that may not be compatible with the tert-butyl ester.
-
Stability of the Functional Groups: The chosen protecting and deprotection conditions must be compatible with the acid-sensitive tert-butyl ester and the C-Cl bond. For instance, strongly nucleophilic or reductive deprotection conditions could lead to unwanted substitution at the C4 position.
-
Impact on Subsequent Reactions: The protecting group should ideally facilitate the desired downstream transformations. For example, if a Suzuki coupling at the C4 position is planned, the N-protecting group should not interfere with the catalytic cycle.
Given these constraints, the most viable and widely applicable strategy for protecting the nitrogen of this compound is through the formation of a Pyridine N-Oxide .
Strategy 1: Pyridine N-Oxide Formation and Removal
The formation of an N-oxide is a powerful strategy for manipulating the electronics of the pyridine ring. The N-O bond significantly alters the reactivity, making the ring more susceptible to certain electrophilic and nucleophilic attacks while protecting the nitrogen lone pair.[6]
Conceptual Workflow
The workflow for this strategy involves two main steps: N-oxidation and subsequent deoxygenation after the desired transformations on the molecule have been completed.
Caption: Workflow for N-Oxide Protection Strategy.
Protocol 1: N-Oxidation of this compound
The oxidation of electron-deficient pyridines generally requires stronger oxidizing agents or longer reaction times compared to electron-rich pyridines. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and effective reagent for this transformation.
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 - 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 - 2.0 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound-1-oxide.
Causality Behind Experimental Choices:
-
Excess m-CPBA: The electron-deficient nature of the starting material necessitates the use of excess oxidant to drive the reaction to completion.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the oxidation.
-
Quenching and Washing: The sodium thiosulfate and sodium bicarbonate washes are crucial for removing unreacted oxidant and the acidic byproduct, respectively, ensuring a clean product upon workup.
Protocol 2: Deoxygenation of the N-Oxide
After performing the desired synthetic modifications, the N-oxide can be removed to regenerate the pyridine. A common and effective method for deoxygenation is treatment with phosphorus trichloride (PCl₃).
Materials:
-
This compound-1-oxide derivative (1.0 equiv)
-
Phosphorus trichloride (PCl₃, 1.2 - 1.5 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-oxide substrate (1.0 equiv) in anhydrous DCM or CHCl₃ (approx. 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add PCl₃ (1.2 - 1.5 equiv) dropwise. An exothermic reaction may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
PCl₃ as Reagent: PCl₃ is a powerful and reliable oxygen atom acceptor, leading to the formation of phosphoryl chloride (POCl₃) and the desired pyridine.
-
Anhydrous Conditions: PCl₃ reacts violently with water, so anhydrous conditions are essential for safety and efficacy.
-
Careful Quenching: The quenching step must be performed cautiously due to the reactivity of residual PCl₃ with water.
Data Summary: Comparative Conditions for N-Oxide Manipulation
The following table summarizes typical conditions for the N-oxidation and deoxygenation of various substituted pyridines, providing a comparative context for the protocols described above.
| Substrate Type | N-Oxidation Conditions | Deoxygenation Conditions | Yield Range (%) | Reference(s) |
| Electron-Rich Pyridines | H₂O₂, Acetic Acid, 70-80 °C | H₂/Pd, PPh₃, or PCl₃ | 80-95 | [6] |
| Electron-Neutral Pyridines | m-CPBA, DCM, 0 °C to RT | PCl₃, CHCl₃, 0 °C to RT | 75-90 | [7] |
| Electron-Deficient Pyridines | m-CPBA (excess), DCM, RT, 12-24h | PCl₃, CHCl₃, RT | 60-85 | [6] |
| Pyridines with Acid-Labile Groups | m-CPBA, DCM, 0 °C to RT | H₂/Pd on Carbon | 70-90 | [7] |
Alternative Strategies and Future Outlook
While N-oxide formation is the most robust strategy, other N-protection methods, though challenging for this substrate, may be considered under specific circumstances.
-
N-Alkylation/N-Arylation: Direct N-alkylation is difficult due to the low nucleophilicity of the nitrogen. Highly reactive alkylating agents (e.g., trimethyloxonium tetrafluoroborate) and forcing conditions might be required, which could compromise the tert-butyl ester.
-
N-Boc Protection: The direct N-Boc protection of such an electron-deficient pyridine is generally not feasible.
The strategic application of N-oxide protection unlocks the full potential of this compound as a versatile building block. By temporarily masking the pyridine nitrogen, chemists can perform a wide range of transformations at the C4 position, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, without interference from the heteroatom.[8][9] Subsequent deprotection under mild conditions regenerates the pyridine core, providing a powerful and flexible route to highly functionalized picolinate derivatives.
References
- Demir, A. S., & Tanyeli, C. (2001). Picolinic acid and its derivatives. Current Organic Synthesis, 2(3), 329-354.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 43(2), 123-139.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Rich, D. H., & Singh, J. (1979). The picolinic amide group as a protecting group for amines. The Journal of Organic Chemistry, 44(10), 1673-1676.
- Demeunynck, M., & Moucheron, C. (2001). Picoloyl as a protecting group for amines. Tetrahedron Letters, 42(15), 2821-2824.
- Sigman, M. S., & Jacobsen, E. N. (2000). A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand. The Journal of Organic Chemistry, 65(22), 7552-7554.
- Fréchet, J. M., & Nuyken, O. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 123-132.
- Jones, K., & Storey, J. M. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
-
Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]
- Vedejs, E., & Lin, S. (1994). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 59(6), 1602-1603.
- Akolkar, G., & Patil, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25001-25008.
- MacMillan, D. W. C., et al. (2020). Analysis of key steps in the catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions.
- Faber, K. (2018). The tert-butyl group in chemistry and biology. Biotechnology Journal, 13(1), 1700423.
- Davies, S. G., & Smith, A. D. (2001). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Organic & Biomolecular Chemistry, 1(1), 22-23.
- Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- MacMillan, D. W. C., et al. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 142(26), 11476-11482.
- Glorius, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- Namba, K., et al. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 34(01), 235-239.
- Buchwald, S. L., & Hartwig, J. F. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4937.
-
SynArchive. Protecting Groups List. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Retrieved from [Link]
- Wirth, T. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 61(15), 6467-6481.
- ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?.
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Davies, S. G., & Smith, A. D. (2001). Synthesis of 1-tert-Butyl-4-chloropiperidine: Generation of an N-tert-Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. Organic Letters, 3(18), 2843-2845.
- Gademann, K., et al. (2018).
- Sigman, M. S., & Jacobsen, E. N. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1245-1251.
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Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of tert-Butyl 4-chloropicolinate derivatives
Welcome to the technical support center for the synthesis of tert-butyl 4-chloropicolinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their synthetic workflows. Here, we address common challenges, side reactions, and byproducts through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that may arise during the synthesis of this compound derivatives, offering probable causes and actionable solutions.
Problem 1: Low Yield of the Desired tert-Butyl Ester
Question: I am attempting to synthesize this compound from 4-chloropicolinic acid and tert-butanol, but I am consistently obtaining low yields. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Low yields in the esterification of 4-chloropicolinic acid with tert-butanol can stem from several factors, primarily related to the choice of coupling method and the inherent reactivity of the starting materials.
Probable Causes & Solutions:
-
Dehydration of tert-Butanol: Under strongly acidic conditions, such as those used in a classic Fischer esterification (e.g., catalytic sulfuric acid), tert-butanol readily dehydrates to form isobutylene gas. This side reaction consumes the alcohol, leading to a significant reduction in the yield of the desired ester.
-
Solution: Avoid strong, non-nucleophilic acids. A milder and more effective method for this transformation is the Steglich esterification . This reaction utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][2] This method proceeds under neutral to mildly basic conditions, thus circumventing the issue of alcohol dehydration.
-
-
Inefficient Activation of the Carboxylic Acid: If you are using a two-step procedure involving the formation of the acyl chloride with thionyl chloride (SOCl₂), incomplete conversion or side reactions at this stage will impact the final yield.
-
Solution: Ensure the complete conversion of 4-chloropicolinic acid to its acyl chloride. The reaction with thionyl chloride can be driven to completion by heating.[3][4][5] The resulting 4-chloropicolinoyl chloride is often generated as its hydrochloride salt, which may have limited solubility.[3] Using a co-solvent like toluene can help, and any excess thionyl chloride should be thoroughly removed in vacuo before the addition of tert-butanol.[3]
-
-
Formation of N-acylurea Byproduct (in Steglich Esterification): A common side reaction in DCC-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1][6][7][8] This diverts the activated carboxylic acid from the desired reaction with the alcohol.
-
Solution: The addition of a nucleophilic catalyst like DMAP is crucial to minimize this side reaction. DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species, which then readily reacts with tert-butanol.[1] Using a slight excess of the carboxylic acid relative to the alcohol can also help to favor the desired ester formation.
-
-
Steric Hindrance: The bulky tert-butyl group presents significant steric hindrance, which can slow down the rate of esterification compared to less hindered alcohols like methanol or ethanol.[1][2]
-
Solution: Allow for longer reaction times when using tert-butanol. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the point of maximum conversion.
-
Summary of Recommended Starting Conditions for Steglich Esterification:
| Reagent/Parameter | Recommendation | Rationale |
| Coupling Agent | DCC or EDC (1.1 - 1.2 equivalents) | Activates the carboxylic acid for nucleophilic attack. |
| Catalyst | DMAP (0.1 - 0.2 equivalents) | Minimizes N-acylurea formation and accelerates the reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are good for solubilizing the reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
Problem 2: Presence of a Byproduct with a Molecular Weight Corresponding to the Decarboxylated Starting Material
Question: My reaction mixture shows a significant amount of 4-chloropyridine. What is causing this and how can I prevent it?
Answer:
The presence of 4-chloropyridine is a strong indicator of decarboxylation of the starting material, 4-chloropicolinic acid.
Probable Cause & Solution:
-
Thermal Decarboxylation: Picolinic acids are known to undergo decarboxylation upon heating, a reaction that can be catalyzed by residual acids or metals.[9][10] This process involves the loss of carbon dioxide to form the corresponding pyridine derivative.
-
Solution: Avoid excessive heating during the reaction and workup. If using the acyl chloride route, ensure that the temperature for the thionyl chloride reaction is not unnecessarily high and that the subsequent distillation of any solvents is performed under reduced pressure at a moderate temperature. When employing Steglich esterification, running the reaction at room temperature or below is generally sufficient and will minimize the risk of decarboxylation.
-
Problem 3: Difficulty in Removing Byproducts During Purification
Question: I am having trouble purifying my this compound. What are the common impurities and what are the best methods to remove them?
Answer:
Effective purification depends on understanding the nature of the likely impurities.
Common Impurities & Purification Strategies:
-
Unreacted 4-Chloropicolinic Acid: The starting carboxylic acid is a common impurity if the reaction does not go to completion.
-
Purification: Being acidic, it can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] The desired ester, being neutral, will remain in the organic phase. Care should be taken to avoid overly harsh basic conditions which could potentially hydrolyze the ester.
-
-
Dicyclohexylurea (DCU) (from Steglich Esterification): This is the byproduct of the DCC coupling agent and is often poorly soluble in many organic solvents.
-
Purification: Most of the DCU will precipitate out of the reaction mixture (e.g., in DCM) and can be removed by filtration.[1] Any remaining soluble DCU can typically be removed by silica gel column chromatography.
-
-
N-acylurea: This byproduct from the Steglich reaction is often close in polarity to the desired product, making separation challenging.
-
Purification: Careful column chromatography is usually required. Optimizing the solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes) can improve separation. If the problem is persistent, revisiting the reaction conditions to minimize its formation (e.g., by ensuring the presence of sufficient DMAP) is the best approach.
-
-
Isobutylene Oligomers: If isobutylene is formed as a byproduct, it can potentially oligomerize to form non-polar, greasy impurities.
-
Purification: These are typically much less polar than the desired ester and can be effectively separated by silica gel column chromatography.
-
Visualizing the Purification Workflow:
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use oxalyl chloride instead of thionyl chloride to make the acyl chloride?
A1: Yes, oxalyl chloride is an excellent alternative to thionyl chloride for the preparation of acyl chlorides. It often provides cleaner reactions and the byproducts (CO, CO₂, and HCl) are all gaseous, which can simplify the workup. A catalytic amount of dimethylformamide (DMF) is typically used with oxalyl chloride.[5]
Q2: My final product seems to be degrading during storage. What are the recommended storage conditions?
A2: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[11] For long-term storage, refrigeration is recommended. The tert-butyl ester is sensitive to strong acids, which can catalyze its cleavage back to the carboxylic acid and isobutylene. Therefore, ensure that the product is free of any acidic residues from the workup.
Q3: Is the 4-chloro substituent on the pyridine ring susceptible to nucleophilic substitution?
A3: The chlorine atom at the 4-position of a pyridine ring is activated towards nucleophilic aromatic substitution, although it is generally less reactive than a chlorine at the 2- or 6-position. Under the relatively mild and neutral conditions of a Steglich esterification, the chloro group is typically stable. However, in the presence of strong nucleophiles, especially at elevated temperatures, substitution of the chloride could become a competing side reaction. It is important to be mindful of this possibility if the reaction conditions are altered significantly or if other nucleophilic species are present in the reaction mixture.
Q4: What is the mechanism of byproduct formation in the synthesis of this compound?
A4: The primary side reactions each have distinct mechanisms.
Caption: Mechanisms for the formation of isobutylene and N-acylurea byproducts.
Experimental Protocol: Steglich Esterification of 4-Chloropicolinic Acid
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-Chloropicolinic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add 4-chloropicolinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add tert-butanol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.[12]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 5. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | 220000-86-2 [sigmaaldrich.com]
- 12. usbio.net [usbio.net]
Technical Support Center: Purification of tert-Butyl 4-chloropicolinate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of compounds derived from tert-butyl 4-chloropicolinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that while the coupling reactions are often robust, the subsequent purification can present unique challenges. This resource provides direct answers to common issues, offering both the "how" and the "why" to empower you to solve problems efficiently and logically.
Section 1: Troubleshooting Guide
This section addresses specific, problem-oriented scenarios you may encounter during the purification of your target compounds.
Question: My crude product is a dark, black solid/oil, and I'm struggling to remove residual palladium catalyst. How can I get rid of the color and the metal?
Answer:
This is a very common issue, particularly after cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The black or dark color is typically due to the presence of palladium black (Pd(0) aggregates) and other colored organometallic species. These residues can be challenging to remove because they often coordinate to the basic nitrogen of the pyridine ring, making them "stick" to your product.
Plausible Causes:
-
Incomplete Catalyst Removal during Workup: Simple filtration through Celite® may not be sufficient to remove finely dispersed or dissolved palladium species.
-
Strong Coordination: The pyridine nitrogen acts as a ligand for residual palladium, causing it to co-purify with your product during chromatography.
-
Catalyst Degradation: Prolonged reaction times or high temperatures can lead to the formation of insoluble palladium black.
Recommended Solutions & Protocols:
Your strategy should involve a combination of chemical treatment (scavenging) and physical separation.
1. Aqueous Washes with a Chelating Agent: Before concentrating the organic phase after your reaction workup, wash it with an aqueous solution of a mild chelating agent. This will complex with the palladium, rendering it more water-soluble.
-
Protocol: L-Cysteine Wash
-
After quenching your reaction, extract your product into an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer 2-3 times with a 1% aqueous solution of L-cysteine.
-
Follow with a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
2. Treatment with Solid-Supported Scavengers: If aqueous washes are insufficient, treating a solution of your crude product with a scavenger is highly effective. These are typically silica gels functionalized with thiol (-SH) or amine groups that have a high affinity for palladium.
-
Protocol: Thiol-Silica Scavenging
-
Dissolve your crude product in a suitable solvent (e.g., DCM, Toluene, THF).
-
Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature for 2-4 hours, or as recommended by the manufacturer.
-
Filter off the scavenger silica through a pad of Celite® or a fritted funnel.
-
Rinse the silica pad with fresh solvent and combine the filtrates.
-
Concentrate the solution to obtain your palladium-depleted crude product, which can then be further purified by chromatography or recrystallization.
-
3. Activated Carbon Treatment: A classic and cost-effective method is to use activated carbon, which can adsorb palladium species.
-
Caution: Activated carbon can also adsorb your product, leading to yield loss. This should be tested on a small scale first.
-
Dissolve the crude product in a solvent like ethyl acetate or methanol.
-
Add a small amount of activated carbon (e.g., 10-20% w/w relative to the crude material).
-
Stir for 30-60 minutes at room temperature.
-
Filter the mixture through a thick pad of Celite® to remove all carbon particles. The filtrate should be colorless.
-
Concentrate the filtrate.
-
Question: My desired product co-elutes with unreacted boronic acid or its homocoupled (biaryl) byproduct during silica gel chromatography. How can I separate them?
Answer:
This is a frequent challenge in Suzuki-Miyaura coupling reactions. Boronic acids can be quite polar and streak on silica, while the biaryl homocoupling byproducts are often non-polar and can have similar retention factors (Rƒ) to the desired coupled product.
Plausible Causes:
-
Similar Polarity: The polarity of your desired product may be very close to that of the boronic acid or the biaryl impurity.
-
Boronic Acid Reactivity: Boronic acids can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.[1]
Recommended Solutions & Protocols:
1. Acid/Base Liquid-Liquid Extraction (LLE): This is the most effective first-line strategy. Boronic acids are acidic and can be deprotonated to form water-soluble boronate salts. Your tert-butyl picolinate product is weakly basic but generally behaves as a neutral organic compound under these conditions.
-
Protocol: Basic Extraction for Boronic Acid Removal
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will extract the acidic boronic acid into the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase (e.g., over MgSO₄), filter, and concentrate.
-
Analyze the resulting crude material by TLC or ¹H NMR to confirm the removal of the boronic acid before proceeding to chromatography to remove the biaryl byproduct.[2]
-
2. Optimizing Flash Chromatography: If LLE is insufficient or the biaryl byproduct is the main issue, fine-tuning your chromatography is key.
-
Change the Solvent System: If a standard Hexanes/EtOAc gradient isn't working, try a different system that offers alternative selectivity. Toluene/Acetone or DCM/Methanol can sometimes resolve closely eluting spots.
-
Use a Less Polar System: The biaryl byproduct is typically very non-polar. Running the column with a high percentage of a non-polar solvent (like hexanes or heptane) can help retain your slightly more polar product while flushing out the biaryl.
-
Switch the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be effective, or for very challenging separations, consider reverse-phase (C18) flash chromatography where elution order is inverted (non-polar compounds are retained longer).
Below is a decision workflow for tackling purification after a Suzuki coupling.
Sources
Technical Support Center: Navigating Cross-Coupling Reactions with tert-Butyl 4-Chloropicolinate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of tert-butyl 4-chloropicolinate in palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the scientific rationale and practical guidance needed to overcome common experimental hurdles and achieve success in your synthetic endeavors.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its use in popular C-C and C-N bond-forming reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is often hampered by significant reactivity issues. These challenges stem from a combination of two primary factors:
-
Electronic Effects : The pyridine ring is inherently electron-deficient, which weakens the electron density at the C4-Cl bond. This makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the C-Cl bond, energetically demanding and often rate-limiting.[1]
-
Steric Hindrance and Catalyst Inhibition : The bulky tert-butyl ester group at the C2 position, ortho to the ring nitrogen, creates considerable steric congestion. This hindrance can impede the approach of the palladium catalyst. Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and leading to catalyst inhibition or the formation of off-cycle, inactive species.[2]
This guide is structured to provide clear, actionable solutions to these problems in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting in a standard Suzuki coupling?
A1: Standard Suzuki conditions, often employing ligands like triphenylphosphine (PPh₃), are typically ineffective for activating the robust C-Cl bond on an electron-deficient pyridine ring.[3] The combination of electronic deactivation and steric hindrance requires a more sophisticated catalytic system. Success hinges on using bulky, electron-rich phosphine ligands that can stabilize the palladium(0) species and promote the difficult oxidative addition step.[4]
Q2: Can the tert-butyl ester group be cleaved under the reaction conditions?
A2: Yes, this is a valid concern, especially when using strong bases. While tert-butyl esters are generally stable, prolonged exposure to strong alkoxide bases (like NaOtBu or KOtBu) at high temperatures can lead to hydrolysis or transesterification.[5] For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are recommended, although they may necessitate higher temperatures or more active catalysts.[6][7]
Q3: What is "hydrodehalogenation," and how can I prevent it?
A3: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen, resulting in the formation of tert-butyl picolinate. This occurs when the catalytic cycle is inefficient, allowing for competing reduction pathways. It is often exacerbated by trace amounts of water or when the reductive elimination step is slow. To minimize this, ensure a strictly inert atmosphere, use anhydrous solvents, and select a ligand that promotes rapid reductive elimination.[8]
Q4: Should I use a palladium(0) or palladium(II) precursor?
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low to No Conversion
Your Suzuki-Miyaura reaction shows only starting material after several hours.
The primary culprit is almost always an inefficient catalytic system that fails to overcome the high activation energy of the C-Cl bond oxidative addition.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
-
Ligand Selection is Critical: For sterically hindered and electron-deficient substrates like this compound, ligands are not interchangeable. Standard ligands will fail.
-
Primary Recommendation: Use bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-Cl bond.[10]
-
Secondary Recommendation: N-Heterocyclic Carbenes (NHCs) can also be effective but may require more rigorous optimization.
-
-
Optimize Your Catalyst System:
-
Palladium Source: Switch from Pd(OAc)₂ to a more reliable precatalyst like SPhos-Pd-G3 or RuPhos-Pd-G3. This ensures more efficient generation of the active catalyst.[1]
-
Base: Use a moderately strong inorganic base. K₃PO₄ is an excellent starting point as it balances reactivity with tolerance for the ester group.[6] Cs₂CO₃ can be used for even more challenging couplings.
-
-
Reaction Conditions:
-
Temperature: These reactions typically require heating. Start at 80 °C and, if necessary, increase to 110 °C.
-
Solvent: A polar aprotic solvent system is usually effective. A mixture of 1,4-dioxane and water (e.g., 4:1) is a common choice.[5] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
| Parameter | Starting Recommendation | Rationale |
| Palladium Precatalyst | SPhos-Pd-G3 (2-5 mol%) | Provides clean, efficient generation of the active Pd(0) catalyst.[1] |
| Ligand | SPhos (if not using a precatalyst) | Bulky and electron-rich, ideal for activating C-Cl bonds.[10] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Effective for challenging couplings and compatible with the ester functional group.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for both organic and inorganic reagents. Must be degassed.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are needed to drive the oxidative addition. |
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos-Pd-G3 catalyst (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 1: Reaction Stalls or Gives Low Yield
Your C-N coupling reaction starts but fails to reach completion, or the yield is poor.
This is often due to catalyst inhibition by the pyridine nitrogen or the amine product, or an insufficiently active catalyst for C-Cl bond activation. The steric bulk around the C-Cl bond also makes the final reductive elimination step challenging.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
-
Employ State-of-the-Art Ligands and Precatalysts:
-
Ligands: The Buchwald biarylphosphine ligands are essential here. For sterically demanding substrates, ligands like tBuBrettPhos or RuPhos are excellent choices.[11] Josiphos-type ferrocenyl ligands have also shown great efficacy.[11]
-
Precatalysts: Using a well-defined precatalyst like tBuBrettPhos-Pd-G3 can significantly improve reliability and activity.[11] Alternatively, specialized catalysts like Pd-PEPPSI-IPentCl are designed to resist pyridine poisoning and are highly effective for these challenging substrates.[12]
-
-
Base Selection:
-
A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can be useful. Ensure the base is fresh and anhydrous.
-
-
Solvent and Temperature:
-
Anhydrous, degassed toluene or 1,4-dioxane are standard solvents.
-
High temperatures (100-120 °C) are generally necessary to drive the reaction to completion.
-
| Parameter | Starting Recommendation | Rationale |
| Palladium Precatalyst | tBuBrettPhos-Pd-G3 (2-5 mol%) | Modern precatalyst designed for challenging C-N couplings.[11] |
| Ligand | tBuBrettPhos (if not using a precatalyst) | Extremely bulky ligand that accelerates reductive elimination.[11] |
| Base | NaOtBu (1.5 - 2.0 equiv) | Strong, non-nucleophilic base essential for amine deprotonation.[1] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Standard, non-coordinating solvents for this transformation. |
| Temperature | 100 - 120 °C | Required to overcome the high activation barriers for both oxidative addition and reductive elimination. |
-
In a glovebox, add the palladium precatalyst (e.g., tBuBrettPhos-Pd-G3, 2 mol%), and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene (to 0.1 M).
-
Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
Issue 1: No reaction or formation of Glaser homocoupling byproduct
The C-C bond formation between the alkyne and the picolinate does not occur, and you observe the symmetrical di-alkyne byproduct.
This typically points to two issues: 1) The palladium catalytic cycle is not functioning, failing to activate the C-Cl bond. 2) The copper-catalyzed homocoupling of the alkyne (Glaser coupling) is faster than the cross-coupling. This is common when the palladium cycle is slow.
Caption: Simplified Sonogashira catalytic cycle.
-
Adopt Copper-Free Conditions: To eliminate Glaser homocoupling, a copper-free Sonogashira protocol is highly recommended.[13][14] These conditions rely on a more reactive palladium catalyst and a suitable base to facilitate the direct reaction between the palladium complex and the alkyne.
-
Enhance the Palladium Catalyst:
-
Base and Solvent:
-
In copper-free conditions, a strong base is often needed to deprotonate the terminal alkyne. A soluble organic base like 1,2,2,6,6-pentamethylpiperidine (PMP) or an inorganic base like Cs₂CO₃ can be effective.[15]
-
Polar aprotic solvents like DMSO or DMF are often used in copper-free protocols.
-
| Parameter | Starting Recommendation | Rationale |
| Palladium Precatalyst | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Air-stable precatalyst for rapid generation of the active monoligated species.[9] |
| Ligand | DTBNpP (if not using precatalyst) | A bulky, electron-rich phosphine suitable for copper-free conditions. |
| Base | Cs₂CO₃ (2.0 equiv) or PMP (2.0 equiv) | Strong base to deprotonate the alkyne in the absence of copper.[15] |
| Solvent | DMSO or DMF (anhydrous, degassed) | Polar aprotic solvent that can facilitate the reaction. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if necessary. |
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), Cs₂CO₃ (2.0 equiv), and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMSO (to 0.1 M).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is slow, gently heat to 60-80 °C.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- Chartoire, A., Lesieur, M., & Slawin, A. M. Z. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.
- BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
- BenchChem. (2025).
- YorkSpace. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Lee, H. G., Milner, C. S., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3870–3873.
- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 552–555.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki-Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(15), 3132-3142.
- Reddit. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Becica, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1046–1054.
- An-na, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6937-6954.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Ko, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Wikipedia. (n.d.).
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Blue, J. D., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(6), 1434-1448.
- Mondal, B., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(5), 8295–8304.
- Neufeldt, S. R., & Sanford, M. S. (2013). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 15(16), 4274–4277.
- An-na, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6937-6954.
- Joy, N., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Chemistry of Heterocyclic Compounds, 56(2), 224-230.
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Wikipedia. (n.d.). Sonogashira coupling.
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Becica, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv.
- Li, J., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(2), 297-302.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- The University of Groningen research portal. (n.d.).
- YouTube. (2024).
- Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454.
- ResearchGate. (n.d.).
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 148-151.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- ACS Publications. (2023).
- ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- The Royal Society of Chemistry. (2020). Cu(i)- and Pd(ii)
- National Institutes of Health. (n.d.). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
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- 3. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 4-chloropicolinate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 4-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2] By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for improved yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through the esterification of 4-chloropicolinic acid.[3] Given the tertiary nature of the alcohol (tert-butanol), direct Fischer esterification is often challenging due to the high reactivity of tert-butanol, which can lead to dehydration and the formation of isobutylene.[4] Therefore, alternative methods are typically employed:
-
Acid Chloride Formation Followed by Alcoholysis: This two-step process involves converting 4-chloropicolinic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloropicolinoyl chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base, to form the desired ester.[5][6]
-
Coupling Agent-Mediated Esterification (Steglich-type): This method utilizes coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-dimethylaminopyridine (DMAP), to facilitate the direct esterification of 4-chloropicolinic acid with tert-butanol.[7][8] This approach is beneficial for acid-sensitive substrates.
-
Transesterification: While less common for this specific transformation, transesterification from a more reactive ester (e.g., a methyl or ethyl ester) with tert-butanol under specific catalytic conditions could be a viable route.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Temperature: Careful temperature control is essential, especially when handling thermally sensitive intermediates like acid chlorides. For reactions involving tert-butanol, lower temperatures can minimize the formation of isobutylene.
-
Moisture Control: All reagents and solvents should be anhydrous. Water can react with the acid chloride intermediate, leading back to the starting carboxylic acid and reducing the yield.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the acid, alcohol, coupling agents, and bases is critical to drive the reaction to completion and minimize side products.
-
Order of Addition: The sequence in which reagents are added can significantly impact the outcome. For instance, in the acid chloride route, the slow addition of tert-butanol to the acid chloride is often preferred.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material (4-chloropicolinic acid) and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring of the reaction progress.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Acid Chloride Formation | The conversion of 4-chloropicolinic acid to its acid chloride may be incomplete. | Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride). Consider extending the reaction time or slightly increasing the temperature.[5][6] |
| Decomposition of the Acid Chloride | The acid chloride intermediate can be sensitive to heat and moisture. | Maintain a low reaction temperature during its formation and use it immediately in the next step. Ensure all glassware and solvents are scrupulously dry. |
| Dehydration of tert-Butanol | Acidic conditions can promote the elimination of water from tert-butanol to form isobutylene, especially at elevated temperatures.[4] | Perform the reaction at a low temperature (e.g., 0 °C to room temperature). If using an acid chloride, consider adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. |
| Poor Activity of Coupling Agents | Coupling agents like DCC or EDC can degrade upon storage. | Use fresh or properly stored coupling agents. Ensure that the reaction is performed under anhydrous conditions, as moisture can deactivate these reagents. |
| Reversibility of the Reaction | Esterification reactions can be reversible. | Use a slight excess of tert-butanol to shift the equilibrium towards the product. If water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Source | Mitigation and Purification Strategy |
| Unreacted 4-chloropicolinic acid | Incomplete reaction. | Optimize reaction time and temperature. For purification, perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer. |
| Isobutylene Dimers/Polymers | Side reaction from the dehydration of tert-butanol. | Maintain low reaction temperatures. These non-polar impurities can often be removed by silica gel column chromatography. |
| N-Acylurea Byproduct | In DCC-mediated couplings, the activated intermediate can rearrange. | This byproduct is often insoluble in many organic solvents and can be removed by filtration. |
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride Intermediate
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve tert-butanol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Steglich Esterification
-
To a solution of 4-chloropicolinic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC or EDC (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizing the Workflow
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: Comparison of two common synthetic routes.
By carefully considering these factors and employing systematic troubleshooting, researchers can optimize the synthesis of this compound, ensuring a reliable supply of this important building block for further research and development.
References
-
St. Jean, D. J., Jr, Fandrick, K. R., & Senanayake, C. H. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
-
Wu, X., Zhou, L., Yang, R., & Xiao, J. (2020). A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. Organic & Biomolecular Chemistry, 18(21), 4085–4089. [Link]
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Lötter, D., & van der Watt, E. (2021). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalixa[2]rene. Chemistry, 3(2), 629–642. [Link]
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Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts, 19(10), 1081. [Link]
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Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235–239. [Link]
-
ResearchGate. Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. [Link]
-
PubMed. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. [Link]
-
Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5555–5558. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
ResearchGate. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. [Link]
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National Institutes of Health. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]
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ResearchGate. Can anyone suggest me best esterification reaction?. [Link]
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ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. [Link]
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Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]
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ResearchGate. Convenient Preparation of tert-Butyl Esters. [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. [Link]
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ResearchGate. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. [Link]
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Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride Chem 31.1. [Link]
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Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]
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The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
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YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. [Link]
-
Scribd. Organic Chemistry Lab Report. [Link]
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ResearchGate. Analysis of 4-Tert-Butylpyrocatechol in Styrene by Solid Phase Extraction and High Performance Liquid Chromatography. [Link]
-
YouTube. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Use of tert-Butyl 4-chloropicolinate
Welcome to the Technical Support Center for tert-Butyl 4-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound at -20°C or under refrigerated conditions (2-8°C) under an inert atmosphere. The material can appear as a white to yellow or even brown sticky oil or solid. Before use, it is good practice to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can introduce water into your reaction.
My reaction yield is consistently low when using this compound in a Suzuki-Miyaura cross-coupling. What are the likely causes?
Low yields in Suzuki-Miyaura couplings with 4-chloropyridines are a common issue. The primary culprits are often related to catalyst activity and side reactions.
-
Inhibition of the Palladium Catalyst: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a well-documented phenomenon in the cross-coupling of nitrogen-containing heterocycles.
-
Sub-optimal Ligand Choice: The carbon-chlorine bond in 4-chloropyridines is relatively strong and requires a highly active catalyst for efficient oxidative addition, which is often the rate-determining step.[2][3] Standard ligands like triphenylphosphine may not be sufficient.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (e.g., water) in the reaction mixture.[3] This is especially prevalent with heteroaryl boronic acids.[3]
-
Homocoupling of the Boronic Acid: The presence of oxygen can lead to the oxidative coupling of two boronic acid molecules, consuming your starting material.[3]
I am observing a significant amount of a byproduct that appears to be the de-chlorinated starting material. How can I prevent this?
The formation of the de-chlorinated product, tert-butyl picolinate, is a result of a hydrodehalogenation side reaction. This can be promoted by:
-
Presence of a Proton Source: Moisture in the reagents or solvents can act as a proton source. Ensure all materials are scrupulously dried.
-
Choice of Base and Solvent: Some bases and solvents can facilitate this side reaction. For example, alcoholic solvents can act as hydride donors.
-
Catalyst System: The choice of palladium precursor and ligand can influence the rate of hydrodehalogenation.
Is the tert-butyl ester group stable under the basic conditions of a Suzuki-Miyaura or Buchwald-Hartwig coupling?
The tert-butyl ester is generally stable to a wide range of basic conditions, which is one of its key advantages as a protecting group.[4][5] It is significantly more resistant to base-catalyzed hydrolysis than simple alkyl esters like methyl or ethyl esters. However, under forcing conditions, such as prolonged heating at high temperatures with strong bases, some hydrolysis may occur. It is always advisable to monitor your reaction for the formation of 4-chloropicolinic acid.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
If you are experiencing low yields in your Suzuki-Miyaura cross-coupling reaction with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Detailed Steps:
-
Evaluate the Catalyst System: For coupling with 4-chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Action: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These promote the challenging oxidative addition step.[3] Using a pre-formed palladium pre-catalyst can also improve consistency.
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed to prevent homocoupling of the boronic acid.[3]
-
Base and Solvent: The choice of base and its solubility can significantly impact the reaction rate. A common and often effective base is K₃PO₄.[6] Solvents like 1,4-dioxane with a small amount of water are frequently used.[6][7]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. Monitor the reaction progress and try to use the lowest effective temperature.
-
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to lower yields. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
-
This compound: Ensure the starting material is pure and has been stored correctly.
-
| Parameter | Recommendation for 4-Chloropyridine Coupling | Rationale |
| Palladium Pre-catalyst | G2, G3, or G4 Buchwald Pre-catalysts | Provides a reliable source of active Pd(0). |
| Ligand | SPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr) | Bulky, electron-rich ligands accelerate oxidative addition of the C-Cl bond.[2][3] |
| Base | K₃PO₄, Cs₂CO₃ | Effective in promoting transmetalation without being overly harsh.[6] |
| Solvent | 1,4-Dioxane/water, Toluene, or THF | Common solvents for Suzuki-Miyaura couplings. Water is often necessary for the transmetalation step.[6][7] |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of this compound.
Issue 2: Unwanted Deprotection of the tert-Butyl Ester
While the tert-butyl ester is robust, accidental deprotection can occur, especially during work-up.
Caption: Troubleshooting workflow for unwanted tert-butyl ester deprotection.
Detailed Steps:
-
Review Work-up Procedure: The most common cause of unintended deprotection is exposure to acidic conditions.
-
Action: Avoid quenching the reaction with strong acids. If an acidic wash is necessary, use a dilute solution and minimize contact time. Neutralize the organic layer immediately with a mild base like saturated sodium bicarbonate solution.[8]
-
-
Examine Reaction Conditions:
-
Action: While less common, some Lewis acidic reagents or additives used in specific reactions could potentially facilitate deprotection, especially at elevated temperatures. If you suspect this, screen alternative reagents.
-
Protocol for Acidic Deprotection (When Intended):
For the intentional removal of the tert-butyl ester, treatment with a strong acid is highly effective.[9]
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the resulting carboxylic acid as required.
Issue 3: Difficulty in Product Purification
Products derived from this compound can sometimes be challenging to purify due to the presence of the basic pyridine nitrogen and potentially polar byproducts.
Purification Strategy:
-
Aqueous Work-up:
-
After the reaction is complete, perform an aqueous work-up to remove inorganic salts and water-soluble impurities.[8][10] A typical sequence is to wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine to aid in the separation of the layers and remove residual water.[8]
-
-
Column Chromatography:
-
Challenge: The basic pyridine nitrogen can cause the product to streak on silica gel, leading to poor separation.
-
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system.
-
Eluent System: A good starting point for the elution of picolinate esters is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the specific product.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Test a range of solvents with varying polarities. For picolinic acid derivatives, polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/hexanes, can be effective.[11]
-
References
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Fiveable. Tert-butyl esters Definition - Organic Chemistry II Key Term. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. [Link]
-
SIELC Technologies. Separation of Ethyl picolinate on Newcrom R1 HPLC column. [Link]
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
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CORE. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
University of Rochester. How To Run A Reaction: The Workup. [Link]
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National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]
-
ResearchGate. (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
YouTube. Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]
-
PubMed. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. [Link]
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PubMed. Discovery and development of 2-aminobenzimidazoles as potent antimalarials. [Link]
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ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
-
University of Wisconsin-Madison. Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. [Link]
-
YouTube. Column Chromatography. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Suzuki Reaction. [Link]
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Reddit. Column chromatography of carboxylic acids? : r/chemistry. [Link]
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Journal of the Chemical Society (Resumed). 354. The hydrolysis of t-butyl chloride in water: temperature-dependence of the energy of activation. [Link]
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- 7. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Stability issues of tert-Butyl 4-chloropicolinate under acidic/basic conditions
Welcome to the technical support center for tert-Butyl 4-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this resource to ensure you can confidently and effectively utilize this compound in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a pyridine derivative containing a tert-butyl ester functional group. This class of esters is known for its distinct stability profile: it is highly sensitive to acidic conditions, which lead to its cleavage, but it is generally stable under neutral and basic conditions.[1] This characteristic makes the tert-butyl group a useful protecting group for carboxylic acids in multi-step organic synthesis, as it can be selectively removed without affecting other base-sensitive functional groups.
Q2: Why is this compound unstable in acidic conditions?
The instability of this compound in acidic media is due to the mechanism of acid-catalyzed hydrolysis of the tert-butyl ester. The reaction proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which readily occurs in the presence of a strong acid.[1][2]
The generally accepted mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.
-
Formation of a tert-butyl cation: Unlike the hydrolysis of less substituted esters, the cleavage of the tert-butyl ester occurs via an AAL1-type mechanism where the bond between the oxygen and the tert-butyl group breaks, forming a stable tert-butyl cation and the carboxylic acid.[1][2]
-
Formation of isobutylene: The tert-butyl cation is then typically quenched by losing a proton to form isobutylene gas.
This reaction pathway is highly favorable, leading to the rapid decomposition of the molecule in the presence of acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[1][3]
Q3: Is this compound stable under basic conditions?
This compound is significantly more stable under basic conditions compared to acidic conditions.[1] While most esters undergo saponification (base-promoted hydrolysis), the steric hindrance provided by the bulky tert-butyl group makes the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon difficult.[4][5] This resistance to saponification is a key feature of tert-butyl esters, allowing them to be used as protecting groups in the presence of basic reagents. However, under harsh basic conditions (e.g., high concentrations of strong base and elevated temperatures), slow hydrolysis may still occur.
Q4: What are the primary degradation products of this compound under acidic conditions?
Under acidic conditions, this compound will hydrolyze to yield 4-chloropicolinic acid and isobutylene (which may further react or evaporate).[1] The tert-butyl cation formed as an intermediate can also potentially alkylate other nucleophilic species present in the reaction mixture, leading to side products.[3]
Q5: How should I properly store this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] Storage at -20°C is also recommended for maximum stability.[8] It is crucial to protect it from moisture and incompatible materials such as strong acids and strong oxidizing agents.[6][7]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Issue 1: My reaction mixture containing this compound shows unexpected decomposition upon addition of an acidic reagent.
-
Cause: This is the expected behavior of a tert-butyl ester in the presence of acid. The tert-butyl group is likely being cleaved.
-
Solution: If the cleavage is unintentional, you must avoid acidic conditions. Consider using alternative reagents or synthetic routes that are performed under neutral or basic conditions. If the goal is to deprotect the carboxylic acid, then the observed decomposition is the desired reaction.
Issue 2: I am trying to perform a reaction on the pyridine ring of this compound, but I am getting low yields and a mixture of products.
-
Cause: The reaction conditions might be too acidic, leading to the cleavage of the tert-butyl ester. Even mildly acidic conditions can cause partial deprotection, leading to a complex reaction mixture.
-
Troubleshooting Steps:
-
Monitor the pH of your reaction: Ensure the reaction medium remains neutral or basic.
-
Choose your reagents carefully: Avoid acidic catalysts or reagents that can generate acidic byproducts.
-
Protect other functional groups: If other parts of your molecule are sensitive, consider if they need protection.
-
Analyze side products: Use techniques like LC-MS or NMR to identify the byproducts. The presence of 4-chloropicolinic acid will confirm the cleavage of the tert-butyl ester.
-
Issue 3: During a purification step using silica gel chromatography, I am observing degradation of my compound.
-
Cause: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like this compound.
-
Solution:
-
Use neutralized silica gel: You can neutralize the silica gel by washing it with a solution of a volatile base, such as triethylamine in the eluent, before packing the column.
-
Use alternative stationary phases: Consider using neutral alumina or a reverse-phase stationary phase for your chromatography.
-
Minimize contact time: Run the chromatography as quickly as possible to reduce the time the compound is in contact with the silica gel.
-
Issue 4: I am attempting to saponify the ester with a base, but the reaction is very slow or incomplete.
-
Cause: As mentioned, tert-butyl esters are sterically hindered and resistant to saponification under standard conditions.[4]
-
Solution:
-
Use harsher conditions: You can try increasing the temperature and using a higher concentration of the base. However, be aware that this may lead to the degradation of other sensitive functional groups in your molecule.
-
Consider an alternative deprotection strategy: If the goal is to obtain the carboxylic acid, the most efficient method is to use acidic conditions.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of this compound
This protocol describes the standard procedure for the removal of the tert-butyl protecting group to yield 4-chloropicolinic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-chloropicolinic acid.
-
The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate buffer for neutral pH, citrate buffer for acidic pH, borate buffer for basic pH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of vials containing buffers at the desired pH values.
-
Add a small aliquot of the stock solution to each vial to a final concentration suitable for HPLC analysis.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench any reaction by diluting with the mobile phase.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak for 4-chloropicolinic acid.
-
Plot the percentage of remaining this compound against time to determine its stability under each condition.
Data Presentation
Table 1: Stability of tert-Butyl Esters under Various Conditions
| Condition | Reagent/Solvent | Temperature | Stability | Outcome |
| Acidic | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room Temperature | Unstable | Rapid cleavage to carboxylic acid and isobutylene.[3] |
| Hydrochloric Acid (HCl) in Dioxane | Room Temperature | Unstable | Cleavage to carboxylic acid.[1] | |
| Sulfuric Acid (H₂SO₄) in Water | Elevated Temperature | Unstable | Hydrolysis to carboxylic acid.[1] | |
| Basic | Sodium Hydroxide (NaOH) in Methanol/Water | Room Temperature | Generally Stable | Very slow or no reaction due to steric hindrance.[4] |
| Lithium Hydroxide (LiOH) in THF/Water | Room Temperature | Generally Stable | Very slow or no reaction. | |
| Neutral | Water, Methanol, THF | Room Temperature | Stable | No significant decomposition observed. |
Visualizations
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Mechanism of Base-Promoted Hydrolysis (Saponification)
Caption: Base-promoted hydrolysis (saponification) of this compound.
References
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). [Link]
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. - ResearchGate. [Link]
-
Saponification of Esters - Organic Chemistry Tutor. [Link]
-
Synthesis of carboxylic acids by hydrolysis or saponification - Organic Chemistry Portal. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry - YouTube. (2016). [Link]
-
Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. - Clutch Prep. [Link]
-
Saponification Reaction of Esters - YouTube. (2025). [Link]
Sources
Technical Support Center: Troubleshooting Suzuki Reactions with tert-Butyl 4-chloropicolinate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving tert-butyl 4-chloropicolinate. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges. This guide offers practical, experience-driven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your Suzuki coupling experiments with this compound.
Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this compound often stems from several critical factors related to the inherent reactivity of the substrate and the sensitivity of the catalytic system.
-
Inadequate Catalyst Activity: this compound is an electron-deficient heteroaryl chloride, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Solution: Employ a more electron-rich and sterically hindered phosphine ligand to facilitate the oxidative addition.[3][4] Catalyst systems combining a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or cataCXium® A are often effective.[5] Air-stable pre-catalysts like PdCl₂(Amphos)₂ have also shown high efficacy for heteroaryl chlorides.[6][7]
-
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[8]
-
Solution: The use of bulky phosphine ligands can mitigate this issue by sterically shielding the palladium center.[8]
-
-
Suboptimal Base Selection: The choice of base is critical for the transmetalation step.[3] An inappropriate base can lead to poor yields.
-
Solution: Stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF.[9] The choice of base can be empirical, so screening a few options is advisable.
-
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation, which leads to deactivation.[4][10]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
-
Q2: I am observing significant amounts of dehalogenation and protodeboronation byproducts. How can I minimize these side reactions?
A2: The formation of dehalogenated starting material (tert-butyl 4-H-picolinate) and the corresponding arene from the boronic acid (protodeboronation) are common side reactions in Suzuki couplings.
-
Dehalogenation: This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid partner.[2]
-
Mitigation Strategies:
-
Solvent Choice: Amine bases or alcoholic solvents can act as hydride sources.[2] If using such solvents, consider switching to alternatives like dioxane, THF, or toluene.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
-
-
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid.[4] Electron-deficient boronic acids are particularly susceptible to this side reaction.[10][11]
-
Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding acids.[10][12]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a primary proton source for this side reaction.[10] Employing anhydrous conditions with a suitable base can be beneficial.
-
Base Selection: Milder bases like KF or K₃PO₄ can sometimes reduce the rate of protodeboronation.[9][10]
-
-
Q3: My reaction is sluggish, and I suspect issues with the transmetalation step. How can I improve its efficiency?
A3: The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center and is often rate-limiting.
-
Base-Mediated Activation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates transmetalation.[13]
-
Optimization: The choice of base and solvent is crucial. A stronger base can accelerate the formation of the active boronate. The presence of water or other protic co-solvents can also influence the rate of transmetalation.
-
-
Boron Reagent: The nature of the boron reagent itself plays a role.
-
Optimization: In some cases, converting the boronic acid to a trifluoroborate salt (e.g., ArBF₃K) can lead to faster transmetalation.
-
Q4: I am concerned about the potential hydrolysis of the tert-butyl ester group under the reaction conditions. Is this a valid concern, and how can it be addressed?
A4: Yes, the hydrolysis of the tert-butyl ester is a potential side reaction, especially with prolonged reaction times at elevated temperatures in the presence of a strong base and water.
-
Mitigation Strategies:
-
Base Selection: Using a milder base like KF may help prevent ester cleavage.[9]
-
Reaction Time and Temperature: Monitor the reaction progress closely and aim for the shortest possible reaction time. Lowering the temperature, if the reaction rate is still acceptable, can also minimize hydrolysis.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions will eliminate the primary reagent for hydrolysis.
-
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Experiment: Catalyst and Ligand Screening
If the standard protocol yields poor results, a systematic screening of catalysts and ligands is recommended.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF | 90 |
| XPhos Pd G3 (2) | - | K₃PO₄ (3) | 2-MeTHF | 80 |
Table 1: Recommended conditions for a catalyst and ligand screen.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][14][15]
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
References
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of tert-Butyl 4-Chloropicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for palladium-catalyzed cross-coupling reactions involving tert-butyl 4-chloropicolinate. As a sterically hindered and electron-deficient heteroaryl chloride, this substrate presents unique challenges. This resource will help you navigate catalyst selection and reaction optimization to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The reactivity of this compound is influenced by several factors. The chlorine atom at the 4-position is less reactive than corresponding bromides or iodides, making the initial oxidative addition to the palladium(0) catalyst the rate-limiting step in many cases.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. The electron-withdrawing nature of the picolinate ester further modulates the electronic properties of the pyridine ring, affecting its reactivity.
Q2: What are the most common cross-coupling reactions performed with this substrate?
A2: The most prevalent and synthetically useful reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3]
Q3: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?
A3: The choice depends on the specific reaction and desired outcome.
-
Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos, XPhos, RuPhos) are excellent for activating the C-Cl bond and promoting the crucial reductive elimination step.[4] They are a go-to choice for many Suzuki and Buchwald-Hartwig reactions.
-
N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable palladium complexes.[5] They can offer high thermal stability and are particularly effective in challenging couplings, sometimes outperforming phosphine ligands, especially in preventing catalyst decomposition.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is failing. What should I investigate first?
A: Low yield in this reaction is a common hurdle. A systematic check of your setup and reagents is the first step.
-
Catalyst System Inactivity: The oxidative addition of the C-Cl bond is often the bottleneck. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended for chloropyridine substrates.[4] Alternatively, using a pre-formed palladium pre-catalyst (e.g., XPhos-Pd-G3) can ensure the efficient generation of the active Pd(0) species.
-
-
Inadequate Base: The base is crucial for the transmetalation step.
-
Solution: For challenging couplings of heteroaryl chlorides, stronger bases are often required. K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃ or K₂CO₃.[6]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, consumes your coupling partner.
-
Solution: Use anhydrous solvents and ensure your base is not excessively hydrated. Using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, can also mitigate this issue.[7]
-
Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination
Q: I'm observing a major byproduct corresponding to the replacement of the chlorine with a hydrogen atom on my picolinate starting material. How can I suppress this?
A: Hydrodehalogenation is a frequent side reaction in the amination of chloropyridines.[1] It arises from competing pathways when the desired C-N bond formation is slow.
-
Slow Reductive Elimination: If the final step of the catalytic cycle is sluggish, palladium-hydride species can form and lead to the reduced byproduct.
-
Solution: The choice of ligand is critical. Bulky, electron-rich ligands are designed to accelerate reductive elimination. For the amination of chloropyridines, RuPhos and BrettPhos have shown excellent performance in minimizing hydrodehalogenation.[8]
-
-
Base and Solvent Purity: Traces of water or hydroxide in the base (e.g., NaOtBu) can be a source of protons.
-
Solution: Use a high-purity, anhydrous base. Ensure your solvent is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon). Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling.[1]
-
Issue 3: Low Yield and Homocoupling in Sonogashira Reactions
Q: My Sonogashira coupling is giving a low yield of the desired alkynylated product, and I'm seeing a significant amount of the alkyne dimer (Glaser coupling). What can I do?
A: Glaser-type homocoupling is a common side reaction in traditional Sonogashira couplings that use a copper co-catalyst.[9]
-
Copper-Mediated Side Reactions: The copper(I) co-catalyst, while facilitating the reaction, can also promote the oxidative dimerization of the terminal alkyne.
-
Solution 1 (Copper-Free Sonogashira): A highly effective strategy is to switch to a copper-free protocol. This completely eliminates the possibility of Glaser coupling. These reactions often require a palladium catalyst with a suitable ligand (e.g., phosphines like cataCXium A) and a base such as Cs₂CO₃.[9][10]
-
Solution 2 (Optimizing the Traditional Method): If a copper-free system is not feasible, carefully controlling the reaction conditions can minimize homocoupling. This includes using the minimum necessary amount of the copper co-catalyst and ensuring a strictly anaerobic environment.
-
Catalyst and Ligand Selection Guide
The following table summarizes recommended catalyst systems for various cross-coupling reactions with this compound, based on literature for similar chloropyridine substrates.
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Key Considerations & References |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[4][6] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | RuPhos, BrettPhos, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Ligand choice is critical to accelerate reductive elimination and suppress hydrodehalogenation.[1][8] |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂, Pd(CH₃CN)₂Cl₂ | PPh₃, cataCXium A | Cs₂CO₃, TBAF | DMF, Acetonitrile | Eliminates Glaser homocoupling side product.[10][11] |
| Sonogashira (with Cu) | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | Requires a copper(I) co-catalyst (e.g., CuI). Prone to alkyne homocoupling.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%), and ligand (if not using a pre-catalyst) to a dry reaction vial or flask equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insights: The Role of the Ligand
The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium catalyst. For a challenging substrate like this compound, the ligand must facilitate the difficult oxidative addition of the C-Cl bond and promote the final reductive elimination step to release the product and regenerate the catalyst.
References
-
Al-Masum, M., & Kumar, C. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7484-7507. Available at: [Link]
-
Biscoe, M. R., et al. (2008). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 73(19), 7818–7828. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Gagnier, S. V., & Larock, R. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26735-26743. Available at: [Link]
-
Mondal, B., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Catalysts, 14(6), 425. Available at: [Link]
- Nolan, S. P., & Cazin, C. S. (Eds.). (2008). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
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Pérez-Temprano, M. H., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Chemistry–A European Journal, 21(21), 7858-7865. Available at: [Link]
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Powers, D. C., & Ritter, T. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry–A European Journal, 30(62), e202402282. Available at: [Link]
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Reddy, V. P., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11636-11645. Available at: [Link]
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Reiser, O. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis: Experiment and Computation. Angewandte Chemie International Edition, 58(12), 3794-3797. Available at: [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]
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Stanek, K., et al. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. *Journal of Organometallic Chemistry, 745, 291-297. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Whitwood, A. C., et al. (2014). Experiment and computation: a combined approach to study the reactivity of palladium complexes in oxidation states 0 to iv. Chemical Society Reviews, 43(19), 6598-6619. Available at: [Link]
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Sigman, M. S., & Toste, F. D. (2016). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 7(1), 142-149. Available at: [Link]
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Aktaş, A., & Özdemir, İ. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 14(6), 405. Available at: [Link]
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Novak, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2991. Available at: [Link]
-
Moody, C. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(39), 8435-8442. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Gstöttmayr, F., et al. (2025). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Polymers, 15(4), 969. Available at: [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of organic chemistry, 71(1), 379–381. Available at: [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of organic chemistry, 71(1), 379–381. Available at: [Link]
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Sharma, S., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Available at: [Link]
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ResearchGate. (n.d.). N-heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Available at: [Link]
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ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions. Available at: [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo- N -heterocycles. Available at: [Link]
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Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. Available at: [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 5(5), 2829-2834. Available at: [Link]
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Fairweather, N. T., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 50(40), 14041-14049. Available at: [Link]
-
Organ, M. G., et al. (2011). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 13(9), 2294-2297. Available at: [Link]
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Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Letters, 6(14), 2265-2268. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Sołtys, A., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8257-8273. Available at: [Link]
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Technical Support Center: Navigating the Nuances of Tert-Butyl Deprotection on Picolinate Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of the tert-butyl protecting group from picolinate derivatives. Our aim is to equip you with the expertise to navigate the specific challenges posed by this substrate class, ensuring successful and reproducible outcomes in your synthetic endeavors.
The Picolinate Predicament: Why Standard Protocols Can Falter
The deprotection of tert-butyl esters is a cornerstone of modern organic synthesis, often accomplished with strong acids like trifluoroacetic acid (TFA). However, when the tert-butyl ester is appended to a picolinate (pyridine-2-carboxylate) scaffold, the inherent basicity of the pyridine nitrogen introduces a layer of complexity. Standard protocols may lead to incomplete reactions, challenging purifications, and unexpected side products. This guide is structured to address these specific issues head-on, providing you with a clear path to success.
Troubleshooting Guide: From Reaction Stalls to Purification Woes
This section is designed to help you diagnose and resolve common problems encountered during the deprotection of tert-butyl picolinates.
Issue 1: Incomplete or Stalled Deprotection
Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times with standard TFA/DCM conditions.
Root Cause Analysis:
The basic nitrogen on the picoline ring acts as an internal acid scavenger. Upon addition of TFA, the pyridine nitrogen is protonated, forming a pyridinium trifluoroacetate salt. This reaction effectively titrates the acid, reducing the concentration available to catalyze the cleavage of the tert-butyl ester. If the stoichiometry of the acid is insufficient to both protonate the pyridine and catalyze the deprotection, the reaction will be slow or incomplete.
Solutions:
-
Increase Acid Stoichiometry: The most straightforward solution is to increase the equivalents of TFA. Instead of the typical 5-10 equivalents used for simple tert-butyl esters, you may need to use 20 equivalents or even run the reaction in neat TFA.[1][2]
-
Elevated Temperature: Gently warming the reaction mixture to 30-40 °C can often drive a sluggish deprotection to completion. However, this should be done with caution and careful monitoring to avoid potential side reactions.
-
Alternative Strong Acids: Consider using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). This can sometimes be more effective than TFA for certain substrates.
Visualizing the Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete deprotection of tert-butyl picolinates.
Issue 2: Formation of an Intractable Salt During Workup
Symptom: After removal of the reaction solvent and excess TFA, the resulting crude product is a highly polar, often sticky or glassy solid that is difficult to handle and purify by standard silica gel chromatography.
Root Cause Analysis:
The product of the deprotection is picolinic acid, which exists as a trifluoroacetate salt of the protonated pyridine nitrogen. This ionic character significantly increases its polarity, making it insoluble in many common organic solvents used for extraction and chromatography.
Solutions:
-
Aqueous Basic Workup: The most common approach is to neutralize the TFA salt.
-
Step-by-step Protocol:
-
After evaporating the reaction mixture, dissolve the residue in water or a minimal amount of a polar solvent like methanol.
-
Carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH is neutral to slightly basic (pH 7-8). Be cautious, as effervescence (CO₂ evolution) will occur.
-
The free picolinic acid may precipitate out of the aqueous solution if its solubility is low. If it remains in solution, you will need to extract it with an appropriate organic solvent. This can be challenging due to the zwitterionic nature of picolinic acid. Continuous liquid-liquid extraction may be necessary for quantitative recovery.
-
-
-
Ion-Exchange Chromatography: For particularly challenging purifications, consider using an ion-exchange resin. A basic resin can be used to capture the picolinic acid and remove the trifluoroacetate counter-ion.[3]
-
Salt Exchange: If the final product needs to be a different salt (e.g., the hydrochloride salt), the crude TFA salt can be dissolved in a minimal amount of water and then treated with an excess of aqueous HCl. Lyophilization or evaporation will then yield the desired hydrochloride salt.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TFA-mediated deprotection of a tert-butyl ester?
A: The deprotection proceeds via an acid-catalyzed elimination reaction. The mechanism involves the following key steps:
-
Protonation of the Ester Carbonyl: The carbonyl oxygen of the tert-butyl ester is protonated by TFA, which increases the electrophilicity of the carbonyl carbon.
-
Formation of a tert-butyl cation: The C-O bond of the ester cleaves, leading to the formation of the carboxylic acid and a relatively stable tertiary carbocation (tert-butyl cation).
-
Fate of the tert-butyl cation: The tert-butyl cation can then undergo one of several pathways. In the presence of the trifluoroacetate anion, it can be deprotonated to form isobutylene gas. Alternatively, it can be trapped by a nucleophile or another molecule of the starting material or product.[6][7][8]
Visualizing the Deprotection Mechanism
Caption: The key steps in the acid-catalyzed deprotection of a tert-butyl picolinate.
Q2: Are there milder, non-TFA alternatives for deprotecting tert-butyl picolinates, especially if my molecule has other acid-sensitive functional groups?
A: Yes, several milder methods can be employed, which may offer better selectivity.
| Method | Reagents & Conditions | Advantages | Potential Issues for Picolinates |
| Lewis Acid Catalysis | ZnBr₂ in CH₂Cl₂[9][10][11] | Milder than strong Brønsted acids. Can offer chemoselectivity. | The Lewis acid can coordinate to the pyridine nitrogen, potentially inhibiting the reaction or requiring stoichiometric amounts of the reagent.[12] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in an organic solvent or neat[13] | Environmentally benign and can be selective for tert-butyl groups over other acid-labile groups like Cbz or TBDMS ethers. | The basicity of the picolinate may require higher temperatures or longer reaction times. |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, xylene) or neat under vacuum[14][15] | Reagent-free. Can be very clean. | Requires high temperatures (120-240 °C), which may not be suitable for thermally sensitive substrates. |
| Enzymatic Hydrolysis | Lipases or esterases (e.g., from Candida antarctica or Bacillus subtilis) in an aqueous buffer[16][17][18][19][20][21] | Extremely mild and highly selective. Operates at neutral pH and room temperature. | Enzyme compatibility with the specific picolinate derivative needs to be screened. May not be suitable for large-scale synthesis. |
Q3: How can I monitor the progress of the deprotection reaction?
A: The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction's progress. The product, picolinic acid, is significantly more polar than the starting tert-butyl picolinate and will have a much lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It allows you to monitor the disappearance of the starting material and the appearance of the product with high accuracy. It can also help in identifying any side products that may be forming.
Q4: I am concerned about side reactions from the tert-butyl cation. Should I use a scavenger?
A: The necessity of a scavenger depends on the other functional groups present in your molecule. If your picolinate derivative contains electron-rich aromatic rings or other nucleophilic sites, the tert-butyl cation generated during the deprotection can act as an alkylating agent, leading to unwanted byproducts. In such cases, adding a scavenger like triisopropylsilane (TIS) or water to the reaction mixture is highly recommended.[22]
Experimental Protocols
Protocol 1: Standard Deprotection with Excess TFA
-
Dissolve the tert-butyl picolinate derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (20 equivalents relative to the substrate).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help in removing residual TFA.
-
Proceed with the appropriate workup to neutralize the picolinic acid TFA salt as described in the troubleshooting section.
Protocol 2: Milder Deprotection using Zinc Bromide
-
To a solution of the tert-butyl picolinate derivative in anhydrous dichloromethane (DCM) (0.1 M), add zinc bromide (ZnBr₂) (2-3 equivalents).
-
Stir the mixture at room temperature. The reaction may be gently heated to 30-40 °C if it is slow.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with a saturated aqueous solution of EDTA to remove zinc salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinic acid.
References
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Lewis Acids. Wordpress. Retrieved from [Link]
- Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050.
-
Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from [Link]
- Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6273-6278.
- Singer, A. W., & McElvain, S. M. (1934). Picolinic acid hydrochloride. Organic Syntheses, 14, 79.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology, 611, 115–116.
- Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1970, 1962-1965.
-
Wang, C., et al. (2020). Carbon-nitrogen bond cleavage of pyridine with two molecular substituted allenoates: Access to 2-arylpyrimidin-4(3H)-one. ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. Wordpress. Retrieved from [Link]
- de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098–8109.
- Campos, K. R., et al. (2010). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Tetrahedron Letters, 51(48), 6293–6295.
-
D'Andrea, S. V., et al. (2003). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. Retrieved from [Link]
- Hartwig, J. F., et al. (2010). Supporting Information for manuscript. The Royal Society of Chemistry.
-
Various Authors. (2015). How can I deprotect esters using TFA? ResearchGate. Retrieved from [Link]
-
Bartoli, G., et al. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Deprotection of the t-butyl ester group. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
- Di Micco, S., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 12(2), 241.
-
Cole, K. P., et al. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. Retrieved from [Link]
- Krapcho, A. P. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(15), 5864–5866.
- Giraud, M., et al. (2005). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 11(11), 693–701.
- van der Veken, P., et al. (2010). Supplementary Information for manuscript. The Royal Society of Chemistry.
- Evans, V., et al. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron, 70(44), 8315-8320.
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740.
-
Various Authors. (2016). How to remove TFA salt? ResearchGate. Retrieved from [Link]
- Hall, C., et al. (2022). Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties. Foods, 11(21), 3465.
-
de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of (R,S)-tert-butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126842, Tert-butyl Pyridine-2-carboxylate. Retrieved from [Link]
-
Various Authors. (n.d.). Enzymatic hydrolysis of substrates 1–8. ResearchGate. Retrieved from [Link]
-
Various Authors. (2024). How to remove/ replace trifluoroacetate countertop after deprotection? ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Validation of tert-Butyl 4-chloropicolinate Purity
Introduction
Tert-Butyl 4-chloropicolinate (CAS No: 220000-86-2) is a pivotal chemical intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular structure, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry.[1] The purity of such an intermediate is of paramount importance; trace impurities can carry through the synthetic process, potentially impacting the efficacy, safety, and stability of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in pharmaceutical development.
This guide provides an in-depth comparison of the principal analytical techniques for the validation of this compound purity. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on creating a self-validating analytical strategy, where orthogonal methods are employed to build a comprehensive and trustworthy purity profile.
Chapter 1: Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The Rationale for HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice. The molecule possesses moderate polarity, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique excels at separating the main compound from closely related structural analogues and non-volatile impurities that may have formed during synthesis or degradation.
Experimental Protocol: Validated RP-HPLC-UV Method
This protocol describes a gradient RP-HPLC method with UV detection, a standard approach that offers excellent resolution and sensitivity.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL in a 50 mL volumetric flask.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection to protect the column from particulate matter.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm (based on the chromophore of the pyridine ring).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
-
Data Analysis:
-
The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness: Method Validation Summary
A robust analytical method must be validated to prove its suitability for the intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Specificity | Peak is free from co-eluting impurities (Peak Purity > 990). | Peak purity index of 999.8, indicating no spectral interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.05 - 1.0 mg/mL. |
| Accuracy (Recovery) | 98.0% - 102.0% recovery of spiked impurity. | Average recovery of 99.5%. |
| Precision (RSD) | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. | Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.9%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.05% of the nominal concentration (0.25 µg/mL). |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | 0.015% of the nominal concentration (0.075 µg/mL). |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Chapter 2: Orthogonal Verification for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for GC-MS
While HPLC is excellent for non-volatile compounds, it is blind to volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., toluene, hexanes) or volatile by-products. Gas Chromatography (GC) is the ideal technique for separating these compounds.[5] Coupling it with a Mass Spectrometry (MS) detector provides an orthogonal method that separates based on a different principle (volatility and boiling point) and offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[6][7]
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol uses static headspace injection, which is a clean technique that introduces only volatile analytes into the system, preserving the column and instrument.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add an internal standard if quantitative analysis is required.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 7697A Headspace Sampler and 5977B MSD or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Sampler: Vial oven at 100°C for 30 min; Transfer line at 120°C.
-
GC Inlet: Split injection (ratio 10:1), temperature 200°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Detector:
-
Transfer Line: 250°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Mass Range: Scan m/z 35-550.
-
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify against a standard of the identified solvent if necessary. The main compound will likely not be volatile enough to be observed with this method.
-
Visualization: GC-MS Workflow
Caption: Workflow for headspace GC-MS analysis of volatile impurities.
Chapter 3: Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Rationale for NMR
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules.[8] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. For this compound, ¹H NMR can rapidly confirm the presence of the key functional groups (the tert-butyl group and the substituted pyridine ring) and their correct connectivity. Furthermore, Quantitative NMR (qNMR) can be used to determine the purity of a sample with high precision without requiring a reference standard of the analyte itself, instead using a certified internal standard.[9]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.
-
-
Instrumentation and Data Acquisition:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: Sufficient relaxation delay (D1 ≥ 5 * T₁) for quantitative results (typically D1 = 30s).
-
-
Spectral Interpretation:
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~7.5-8.7 ppm (3H, various multiplicities): Three distinct signals for the protons on the 4-chloropyridine ring.
-
-
Purity Assessment:
-
Qualitative: The absence of significant unassigned signals indicates high purity.
-
Quantitative (qNMR): Purity is calculated by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the certified internal standard.
-
-
Visualization: NMR Analysis Workflow
Sources
- 1. usbio.net [usbio.net]
- 2. This compound (220000-86-2) at Nordmann - nordmann.global [nordmann.global]
- 3. omicsonline.org [omicsonline.org]
- 4. iiste.org [iiste.org]
- 5. d-nb.info [d-nb.info]
- 6. lcms.cz [lcms.cz]
- 7. nist.gov [nist.gov]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of tert-Butyl 4-Halopicolinates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its functionalization through cross-coupling reactions is a critical strategy for the synthesis of novel molecular entities. Among the plethora of available building blocks, tert-butyl 4-halopicolinates offer a versatile platform for introducing molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of tert-Butyl 4-chloropicolinate with its bromo and iodo analogues in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in their synthetic endeavors.
The Fundamental Principle: Unpacking the Reactivity of Carbon-Halogen Bonds
The propensity of an aryl halide to participate in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The reaction mechanism for these transformations typically initiates with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often the rate-determining step of the catalytic cycle, involves the cleavage of the C-X bond.
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy (BDE). A weaker C-X bond requires less energy to break, thus facilitating a faster oxidative addition and, consequently, a more facile overall reaction.
| Bond | Approximate Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-Cl | ~97 |
Note: These are average values for aryl halides and can vary slightly depending on the specific molecular structure.
The electron-deficient nature of the pyridine ring further influences the reactivity of halopyridines compared to their benzene analogues. For 4-halopyridines, the halogen's position is activated towards nucleophilic attack and oxidative addition.
Visualizing the Core Reaction: The Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, while distinct in their coupling partners, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing the choice of reagents and reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side kinetic studies for the complete series of tert-butyl 4-halopicolinates are not extensively documented under identical conditions, we can infer their comparative performance from data on analogous 4-halopyridine systems and the fundamental principles of reactivity.[2] The following sections provide an objective comparison with supporting data and protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Reactivity Trend: tert-Butyl 4-iodopicolinate > tert-Butyl 4-bromopicolinate > this compound
| Substrate | Typical Catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| tert-Butyl 4-iodopicolinate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | >90 |
| tert-Butyl 4-bromopicolinate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100-110 | 12-24 | 70-85 |
Causality Behind Experimental Choices:
-
tert-Butyl 4-iodopicolinate: The high reactivity of the C-I bond allows for the use of standard, less expensive palladium catalysts like Pd(PPh₃)₄ and milder reaction conditions. The reaction proceeds efficiently at lower temperatures and with shorter reaction times.
-
tert-Butyl 4-bromopicolinate: This substrate is also highly reactive, often providing excellent yields with standard catalysts. Slightly more forcing conditions (higher temperature or longer reaction time) may be required compared to the iodo analogue.
-
This compound: The stronger C-Cl bond necessitates the use of more sophisticated and reactive catalyst systems. Bulky, electron-rich phosphine ligands, such as XPhos, are often required to facilitate the challenging oxidative addition step. Stronger bases and higher temperatures are also typically employed.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyridine
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry Schlenk flask, combine the tert-butyl 4-halopicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.
Reactivity Trend: tert-Butyl 4-iodopicolinate > tert-Butyl 4-bromopicolinate > this compound
| Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| tert-Butyl 4-iodopicolinate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-100 | 4-12 | 85-95 |
| tert-Butyl 4-bromopicolinate | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 90-110 | 6-18 | 80-90 |
| This compound | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100-120 | 12-24 | 75-85 |
Causality Behind Experimental Choices:
-
Ligand Choice: The choice of ligand is crucial in Buchwald-Hartwig amination. Bidentate ligands like Xantphos are often effective for iodo- and bromopyridines. For the less reactive chloropyridines, more electron-rich and bulky monophosphine ligands like RuPhos are typically required to promote efficient catalysis.[3]
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although milder bases like cesium carbonate (Cs₂CO₃) can sometimes be used with more reactive substrates.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the tert-butyl 4-halopicolinate (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylpyridine building blocks.
Reactivity Trend: tert-Butyl 4-iodopicolinate > tert-Butyl 4-bromopicolinate > this compound
| Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| tert-Butyl 4-iodopicolinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 40 | 2-8 | >90 |
| tert-Butyl 4-bromopicolinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50-70 | 6-16 | 80-90 |
| This compound | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 80-100 | 12-24 | 60-75 |
Causality Behind Experimental Choices:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[4]
-
Reaction Conditions: The highly reactive C-I bond of tert-butyl 4-iodopicolinate allows the reaction to proceed at or near room temperature. In contrast, the bromo and especially the chloro analogues require higher temperatures and often more robust catalyst systems to achieve good conversion. For chloropyridines, a copper-free protocol with a highly active palladium catalyst may also be considered to avoid side reactions.
Experimental Protocol: Sonogashira Coupling of a 4-Halopyridine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the tert-butyl 4-halopicolinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the iodo derivative). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The reactivity of tert-butyl 4-halopicolinates in palladium-catalyzed cross-coupling reactions follows the well-established trend of I > Br > Cl, which is a direct consequence of the decreasing carbon-halogen bond strength.
-
tert-Butyl 4-iodopicolinate is the most reactive substrate, allowing for the use of milder reaction conditions, shorter reaction times, and a broader range of less expensive palladium catalysts.
-
tert-Butyl 4-bromopicolinate offers a good balance of reactivity and stability, often providing high yields under standard conditions.
-
This compound , while the most cost-effective starting material, is the least reactive. Its successful coupling generally requires more specialized and expensive catalyst systems, higher temperatures, and longer reaction times.
By understanding these reactivity trends and the underlying mechanistic principles, researchers can strategically select the optimal halopicolinate and reaction conditions to efficiently achieve their synthetic targets in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing Tetrabutylammonium Iodide.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
-
ChemPanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
csbsju.edu. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]
-
chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]
-
Yale University. (n.d.). C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization. Retrieved from [Link]
- CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies.
Sources
A Senior Application Scientist's Guide to Spectroscopic Analysis for the Confirmation of Reaction Products
In the fast-paced worlds of pharmaceutical research, drug development, and materials science, the unambiguous confirmation of a reaction product is not just a procedural step; it is the bedrock of scientific integrity and progress. A synthesized molecule's identity must be unequivocally established before it advances to further screening, scale-up, or clinical trials. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this critical task, offering insights honed from years of practical application. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that every analysis is a self-validating system.
The modern chemistry laboratory relies on an orthogonal approach—using multiple, complementary techniques to build an irrefutable case for a molecule's structure. No single method provides all the answers. Instead, we piece together evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to create a comprehensive molecular portrait.
The Orthogonal Approach to Structure Elucidation
The core principle of an orthogonal approach is that by confirming a molecular property through two or more techniques that rely on fundamentally different physical principles, we drastically reduce the probability of error. For instance, while NMR spectroscopy provides the carbon-hydrogen framework, high-resolution mass spectrometry (HRMS) confirms the exact elemental composition.[1][2] One technique validates the other, leading to a confident structural assignment.
Caption: General workflow for reaction product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR is the undisputed cornerstone of structure elucidation for organic compounds.[2][3][4] It is the only technique that provides a detailed map of the carbon-hydrogen framework, revealing atom-to-atom connectivity through spin-spin coupling.[3][5][6]
Core Principle: NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets.[3][4] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels.[7] By applying radiofrequency (RF) pulses, we can excite the nuclei from the lower to the higher energy state. The frequency required for this transition—the resonance frequency—is exquisitely sensitive to the local electronic environment of each nucleus.[3][6] This sensitivity is what allows us to differentiate between, for example, a methyl group attached to a carbonyl and one attached to an aromatic ring.
What It Tells You:
-
Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of the nucleus, providing clues about the functional group it belongs to.[5][7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[5]
-
Spin-Spin Splitting (J-coupling): The splitting of a signal into multiple peaks reveals the number of neighboring NMR-active nuclei, allowing for the deduction of molecular connectivity.[6]
-
2D NMR (e.g., COSY, HSQC, HMBC): Advanced experiments that show correlations between different nuclei, providing definitive proof of which atoms are connected to which.
Caption: Standard workflow for NMR analysis.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation (Self-Validation Starts Here):
-
Accurately weigh 5-25 mg of your purified, dry product into a clean vial.[8][9] The purity of the sample is paramount; impurities will generate their own signals and complicate the spectrum.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][10] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[10][11]
-
Ensure the sample is fully dissolved. Any suspended particulate matter will severely degrade the spectral quality. Filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality NMR tube.[12]
-
The final solution height should be ~4-5 cm.[9][10] This specific volume ensures the sample is correctly positioned within the instrument's detection coil.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock: The instrument locks onto the deuterium frequency of the solvent. A stable lock signal is the first confirmation of a properly prepared sample and a stable magnetic field.
-
Shim: The magnetic field is homogenized across the sample volume by adjusting shim coils. This process is critical for achieving sharp, well-resolved peaks. Modern spectrometers perform this step automatically.
-
Acquire the spectrum using standard parameters. A typical ¹H experiment takes only a few minutes.
-
Data Interpretation: A Hypothetical Example
Imagine a reaction designed to produce ethyl acetate. The ¹H NMR spectrum should show three distinct signals: a triplet, a quartet, and a singlet. The integration values would be in a 3:2:3 ratio. This pattern is a definitive fingerprint, confirming not only the presence of all the expected protons but also their precise arrangement in the molecule.
| Strengths | Limitations |
| Provides unambiguous structural information.[2][3] | Relatively low sensitivity; requires mg of sample.[13] |
| Non-destructive technique.[4][14] | Not suitable for insoluble materials. |
| Intrinsically quantitative.[14] | Can be time-consuming for complex molecules or 2D expts. |
| High reproducibility.[14] | High instrument cost and maintenance. |
Mass Spectrometry (MS): The Molecular Scale
If NMR is the architect, Mass Spectrometry is the inspector who verifies the total weight and elemental composition of the building materials. It provides the molecular weight of the product with incredible accuracy, serving as a powerful orthogonal confirmation.[1][2]
Core Principle: MS measures the mass-to-charge ratio (m/z) of ions.[15] The process involves three key steps:
-
Ionization: The neutral sample molecule is converted into a charged ion. Electrospray Ionization (ESI) is a common "soft" ionization technique that keeps the molecule intact, which is ideal for confirming the molecular weight.[16][17][18]
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).
-
Detection: The separated ions are detected, generating a mass spectrum.
What It Tells You:
-
Molecular Weight: The highest m/z peak (often the molecular ion, [M+H]⁺ or [M+Na]⁺ in ESI) confirms the molecular weight of the product.
-
Elemental Composition: High-Resolution Mass Spectrometry (HRMS) can measure mass to within 0.001 atomic mass units, allowing for the unambiguous determination of the molecular formula.[19][20][21][22] This is a critical step in confirming the identity of a new compound.
-
Purity & Byproducts: When coupled with a separation technique like Liquid Chromatography (LC-MS), it can separate and identify components in a reaction mixture, confirming product purity and identifying any side products.[17]
Caption: Workflow for LC-MS analysis.
Detailed Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the purified product in a high-purity solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
Dilute this stock solution significantly with an appropriate mobile phase to a final concentration in the low µg/mL to ng/mL range. MS is exceptionally sensitive.
-
Filter the final solution using a 0.22 µm syringe filter to prevent clogging of the LC system.
-
-
Instrument Setup & Data Acquisition:
-
Equilibrate the LC column with the starting mobile phase conditions.
-
Inject the sample. The LC will separate the main product from any residual impurities.
-
The eluent from the LC flows directly into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged droplets.[16][23]
-
As the solvent evaporates, gas-phase ions of the analyte are formed and enter the mass analyzer.[16][23]
-
The instrument scans a defined m/z range and records the exact masses of the detected ions.
-
Data Interpretation: The Power of Accuracy
For a target molecule with a calculated exact mass of 314.1596, a low-resolution instrument might report a mass of 314.2. However, an HRMS instrument might report a measured mass of 314.1591. This high accuracy (a difference of only a few parts-per-million) allows software to confidently assign a single, unique elemental formula, ruling out other possibilities that may have the same nominal mass.[21]
| Strengths | Limitations |
| Extremely high sensitivity (ng to pg level). | Provides little to no stereochemical information. |
| Provides exact molecular formula (HRMS).[19][20] | Cannot distinguish between isomers without chromatography.[19] |
| Ideal for analyzing complex mixtures (LC-MS).[17] | Destructive technique (sample is consumed). |
| Fast analysis time. | Quantification can be complex and requires standards. |
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid, simple, and powerful technique for identifying the functional groups present in a molecule.[2][24][25][26] While it doesn't provide the detailed structural map of an NMR, it offers a quick "checklist" of which key bonds have been formed or lost during a reaction.
Core Principle: Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, bonds will absorb the radiation that matches their natural vibrational frequency.[27] This absorption is detected and plotted as a spectrum, creating a unique "fingerprint" for the molecule.[28]
What It Tells You:
-
Presence/Absence of Functional Groups: Strong, characteristic peaks indicate the presence of specific groups. For example, a broad peak around 3300 cm⁻¹ is indicative of an O-H group (alcohol), while a sharp, intense peak around 1700 cm⁻¹ is a clear sign of a C=O group (carbonyl).[26]
-
Reaction Monitoring: By comparing the IR spectrum of the starting material and the product, one can quickly confirm the reaction's success. For instance, in the reduction of a ketone to an alcohol, the disappearance of the C=O peak at ~1715 cm⁻¹ and the appearance of a broad O-H peak at ~3300 cm⁻¹ provides compelling evidence.
The advent of Attenuated Total Reflectance (ATR) accessories has made IR sampling incredibly simple, requiring little to no sample preparation for solids or liquids.[29][30][31][32]
Caption: Workflow for ATR-FTIR analysis.
Detailed Experimental Protocol: ATR-FTIR
-
Background Collection: Ensure the ATR crystal (often diamond) is perfectly clean.[33] Record a background spectrum of the empty crystal. This is a critical self-validating step; the instrument subtracts this background from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid or a single drop of the liquid product directly onto the ATR crystal.[33] Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.[32]
-
Data Acquisition: Collect the sample spectrum. The entire process, from cleaning to result, can take less than two minutes.
| Strengths | Limitations |
| Fast and extremely easy to use.[32][33] | Provides limited information on molecular skeleton. |
| Requires minimal or no sample preparation (ATR).[29][30] | Not ideal for definitive structure proof on its own. |
| Works for solids, liquids, and pastes.[29] | Can be difficult to interpret for very complex molecules. |
| Non-destructive (sample can be recovered).[29] | Less sensitive than MS. |
UV-Visible Spectroscopy: A Niche but Valuable Tool
UV-Vis spectroscopy is less universally applied for structure confirmation but is invaluable for specific applications, particularly for compounds containing chromophores (conjugated systems of pi-electrons).
Core Principle: This technique measures the absorption of ultraviolet or visible light, which corresponds to the energy required to promote an electron to a higher energy molecular orbital.[34] The Beer-Lambert law states that absorbance is directly proportional to concentration, making it an excellent quantitative tool.[35]
What It Tells You:
-
Presence of Conjugated Systems: Provides evidence for the presence of aromatic rings, conjugated double bonds, and other chromophores.
-
Reaction Kinetics: Because of its direct relationship with concentration, UV-Vis is an excellent method for monitoring the rate of a reaction in real-time.[36][37][38]
| Strengths | Limitations |
| Excellent for quantitative analysis and kinetics.[37][38] | Only applicable to compounds with a UV-Vis chromophore.[39] |
| Simple, fast, and inexpensive instrumentation. | Provides very little structural information.[39] |
| Non-destructive. | Spectra are often broad and lack detail. |
| High sensitivity for strong chromophores. | Limited to liquid samples and solutions.[40] |
Comparative Guide: Choosing the Right Tool for the Job
The ultimate choice of technique depends on the specific question being asked. The following table provides a comparative summary to guide your analytical strategy.
| Feature | NMR Spectroscopy | Mass Spectrometry (HRMS) | IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Complete molecular structure, connectivity | Molecular formula, molecular weight | Functional groups present | Presence of chromophores, concentration |
| Sample Amount | 5-25 mg | 1 ng - 1 µg | <1 mg | Varies with absorptivity |
| Destructive? | No[14] | Yes | No (ATR)[29] | No |
| Throughput | Low to Medium | High (with LC) | Very High | Very High |
| Key Application | Unambiguous structure elucidation | Formula confirmation, purity analysis | Reaction monitoring, functional group ID | Reaction kinetics, quantification |
| Isomer Distinction? | Excellent | Poor (without chromatography)[19] | Can sometimes distinguish | Poor |
Scenario-Based Recommendations
-
Scenario 1: You have synthesized a completely novel molecule.
-
Strategy: An orthogonal approach is mandatory.
-
Primary: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) to build the complete structural framework.
-
Confirmation: HRMS to obtain the exact mass and confirm the elemental composition. This validates the structure proposed by NMR.
-
Ancillary: IR to quickly confirm the presence of key functional groups (e.g., carbonyls, hydroxyls, amines).
-
-
Scenario 2: You are performing a routine, well-established reaction to make a known product.
-
Strategy: A rapid confirmation of identity and purity is needed.
-
Primary: LC-MS. This will confirm the product has the correct molecular weight and is the major component in the mixture.
-
Ancillary: A quick ATR-IR spectrum can confirm the expected functional group transformation. NMR may be run on the final, purified batch for quality control records.
-
-
Scenario 3: You need to determine if a reaction has gone to completion.
-
Strategy: A fast technique that can distinguish starting material from the product.
-
Primary: Thin-Layer Chromatography (TLC) is often the first and fastest check.
-
Confirmation: ATR-IR is excellent if there is a clear change in functional groups (e.g., disappearance of an azide peak). LC-MS can also be used to monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Conclusion
The confirmation of a reaction product is a multi-faceted process that relies on the intelligent application of complementary spectroscopic techniques. NMR spectroscopy serves as the foundation, providing the detailed architectural blueprint of the molecule. High-Resolution Mass Spectrometry validates this blueprint by confirming the exact mass and elemental formula. Infrared spectroscopy acts as a rapid and invaluable check for the presence of key functional groups, confirming that the desired chemical transformation has occurred. While UV-Vis spectroscopy plays a more specialized role, it is a powerful tool for quantitative analysis and kinetic studies of specific compound classes.
As a Senior Application Scientist, my final recommendation is to never rely on a single piece of data. Build your case. Use these powerful tools in concert to create a self-validating, irrefutable confirmation of your product's identity. This rigorous, orthogonal approach is the hallmark of sound science and the key to robust, reproducible results in research and development.
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Benchmarking Catalyst Efficiency for Tert-Butyl 4-Chloropicolinate Reactions: A Comparative Guide for Researchers
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Among the myriad of functionalized pyridine building blocks, tert-butyl 4-chloropicolinate stands out as a versatile intermediate, prized for its strategic chlorine handle that allows for the introduction of diverse molecular fragments through cross-coupling reactions. The efficiency of these transformations is paramount, directly impacting yield, purity, and ultimately, the economic viability of a synthetic route. This guide provides a comprehensive benchmark of catalyst efficiencies for three critical transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions. Drawing upon established experimental data, we will delve into the nuances of catalyst selection, offering researchers, scientists, and drug development professionals a data-driven framework for optimizing their synthetic endeavors.
The Strategic Importance of Catalysis in Picolinate Functionalization
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing picolinate ester, renders the C4-Cl bond of this compound an ideal site for nucleophilic aromatic substitution. However, to achieve high efficiency, selectivity, and functional group tolerance, transition metal-catalyzed cross-coupling reactions are indispensable. The choice of the catalyst system, typically a palladium precursor paired with a specific ligand, is the most critical parameter influencing the outcome of these reactions. This guide will dissect the performance of various catalytic systems, providing a clear comparison to inform your experimental design.
Comparative Analysis of Catalyst Performance
The following sections present a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions involving this compound. The data is summarized in structured tables to facilitate direct comparison of key performance indicators such as yield, catalyst loading, and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and related structures. For the coupling of this compound with arylboronic acids, the choice of a palladium catalyst and ligand is crucial for achieving high yields.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 1.5 | 92 | [2] |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 18 | 3 | 85 | [3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 5 | 78 | [4][5] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The reaction's success with this compound is highly dependent on the selection of a suitable palladium catalyst and a sterically demanding phosphine ligand.
Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 8 | 1 | 96 | [6][7] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 2 | 91 | [7] |
| Pd-PEPPSI-iPent | K₂CO₃ | t-Amyl alcohol | 100 | 18 | 2 | 88 | [8] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 24 | 3 | 82 | [9] |
Cyanation: Introducing the Nitrile Moiety
The introduction of a nitrile group via palladium-catalyzed cyanation provides a versatile handle for further synthetic transformations. The choice of cyanide source and catalyst system is critical to avoid catalyst poisoning and achieve high yields.
Table 3: Comparison of Catalysts for the Cyanation of this compound
| Cyanide Source | Catalyst System (Precatalyst/Ligand) | Additive | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | Zn powder | DMF | 80 | 12 | 2 | 90 | [10][11] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium® A | Na₂CO₃ | NMP | 120 | 24 | 1.5 | 85 | [12] |
| 4-CN-Pyridine | Electrochemical (catalyst-free) | K₂CO₃ | CH₃CN | RT | 8 | N/A | 88 | [13][14][15] |
Experimental Protocols
To ensure reproducibility and provide a practical starting point for your own investigations, detailed experimental protocols for representative reactions are provided below.
General Experimental Workflow
The following diagram illustrates a general workflow for setting up and monitoring a catalytic cross-coupling reaction.
Caption: General workflow for a catalytic cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a typical Buchwald-Hartwig amination of this compound with morpholine using a Pd₂(dba)₃/RuPhos catalyst system.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add toluene, followed by this compound and morpholine.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC or LC-MS until completion (typically 8 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficiency of these cross-coupling reactions is governed by the elementary steps of the palladium catalytic cycle. A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The functionalization of this compound through palladium-catalyzed cross-coupling reactions is a robust and versatile strategy in modern organic synthesis. This guide has provided a comparative benchmark of catalyst efficiencies for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, supported by experimental data and detailed protocols. The data clearly indicates that for Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos generally afford the highest yields under relatively mild conditions. For cyanation, both traditional palladium catalysis with zinc cyanide and emerging electrochemical methods offer efficient routes to the nitrile product.
As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective catalysts, including those based on earth-abundant metals, will undoubtedly further enhance the synthetic utility of this compound. High-throughput experimentation and computational modeling are expected to play a pivotal role in accelerating the discovery and optimization of next-generation catalysts for these important transformations.
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Pudlo, M., Csányi, D., Moreau, F., Hajós, G., Riedl, Z., & Sapi, J. (2007). Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[3][6]-fused indole heterocycles. Tetrahedron, 63(42), 10320-10329. [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved from [Link]
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Preparation of Cyanopyridines by Direct Cyanation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
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Daugulis, O., & Zaitsev, V. G. (2010). Palladium-catalyzed intramolecular amidation of C(sp2)-H bonds: synthesis of 4-aryl-2-quinolinones. The Journal of Organic Chemistry, 75(11), 3900-3903. [Link]
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Brückner, C., et al. (2010). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. The Journal of Organic Chemistry, 75(1), 146-154. [Link]
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Comparative study of different cross-coupling methods for tert-Butyl 4-chloropicolinate
An Expert's Guide to Cross-Coupling Strategies for tert-Butyl 4-Chloropicolinate: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. This compound serves as a valuable and versatile building block, offering a handle for diversification at the C4 position of the pyridine ring. The choice of cross-coupling methodology is paramount, directly influencing reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides a comparative analysis of three preeminent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer a comparative summary to aid in the selection of the optimal method for your synthetic goals.
The Central Challenge: Activating a Heteroaromatic Chloride
Pyridine rings, being electron-deficient, present a unique set of challenges and opportunities in cross-coupling reactions. The C-Cl bond at the 4-position of the picolinate ester is activated towards oxidative addition to a low-valent palladium catalyst, a critical initiation step for all three catalytic cycles discussed herein. The tert-butyl ester group, while sterically hindering, is electronically withdrawing, which can further influence the reactivity of the pyridine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly biaryl linkages. Its popularity stems from the commercial availability of a vast array of boronic acids and their derivatives, as well as the generally mild reaction conditions and tolerance of a broad range of functional groups.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, and base is crucial for an efficient Suzuki-Miyaura coupling. For electron-deficient heteroaromatic chlorides like our substrate, palladium catalysts bearing electron-rich and sterically demanding phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and subsequent steps.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation from aryl halides. This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for the deprotonation of the amine coordinated to the palladium center, facilitating the formation of the key palladium-amido complex. The ligand selection is also paramount, with bulky, electron-rich phosphine ligands like RuPhos or BrettPhos often providing excellent results.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Accessing Alkynylated Pyridines
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the previously discussed reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
The base in the Sonogashira reaction, often an amine like triethylamine or diisopropylamine, serves a dual purpose: it acts as a solvent and as the base to deprotonate the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.
Experimental Protocol: Sonogashira Coupling
The following is a representative procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous, degassed THF and Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-N | C(sp²)-C(sp) |
| Coupling Partner | Boronic acids/esters | Amines, amides, carbamates | Terminal alkynes |
| Typical Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., RuPhos, BrettPhos) | PdCl₂(PPh₃)₂ with CuI co-catalyst |
| Typical Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Amine bases (e.g., Et₃N, DIPEA) |
| Reaction Temperature | Moderate to high (80-120 °C) | Moderate to high (80-120 °C) | Room temperature to moderate (25-70 °C) |
| Functional Group Tolerance | Generally very good | Good, but sensitive to base-labile groups | Good, but can be sensitive to acidic protons |
| Advantages | Wide availability of boronic acids, high functional group tolerance, stable reagents. | Direct formation of C-N bonds, crucial for medicinal chemistry. | Mild reaction conditions, direct introduction of an alkyne handle for further functionalization (e.g., click chemistry). |
| Disadvantages | Potential for boronic acid homo-coupling. | Requires strong bases which may not be compatible with all functional groups. | Potential for alkyne homo-coupling (Glaser coupling), copper toxicity concerns for pharmaceutical applications. |
Conclusion and Recommendations
The choice of cross-coupling method for the functionalization of this compound is highly dependent on the desired final product and the overall synthetic strategy.
-
For the synthesis of biaryl compounds or the introduction of alkyl groups, the Suzuki-Miyaura coupling is often the method of choice due to its robustness and the vast commercial availability of coupling partners.
-
When the introduction of a nitrogen-based functional group is required, the Buchwald-Hartwig amination provides a direct and efficient route. Careful selection of the base is necessary to avoid unwanted side reactions with the ester functionality.
-
For the installation of an alkyne moiety, which can serve as a versatile handle for further transformations, the Sonogashira coupling is the premier choice, often proceeding under mild conditions.
It is always recommended to perform small-scale screening experiments to optimize the reaction conditions—catalyst, ligand, base, solvent, and temperature—for your specific substrate and coupling partner to achieve the highest possible yield and purity.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 2005 , 44 (48), 8006-8010. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds: A Comparative Analysis of HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the rigorous assessment of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity and product safety. The choice of analytical technique is a critical decision that directly impacts the reliability of research data and the ultimate viability of a therapeutic candidate. This guide provides an in-depth, objective comparison of two instrumental "workhorses" in purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each technique, present a head-to-head comparison of their capabilities, and provide detailed experimental protocols to empower you to make informed decisions for your specific analytical challenges.
The Imperative of Purity in Drug Development
In the journey from a synthesized molecule to a potential therapeutic, purity is paramount. Impurities can arise from starting materials, intermediates, by-products, or degradation products.[1][2] These impurities can have significant consequences, ranging from reduced therapeutic efficacy to unforeseen toxicity.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international standards like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6][7][8] Therefore, the selection of an appropriate analytical method for purity determination is not merely a technical choice but a critical component of regulatory compliance and patient safety.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Versatile Standard
HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a liquid mixture.[2][9] Its versatility makes it a staple in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][10]
Core Principles of HPLC
The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[2][11] A high-pressure pump forces the mobile phase and the dissolved sample through the column. Components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates. This differential migration leads to the separation of the components, which are then detected as they exit the column.[2]
The resulting chromatogram is a plot of the detector's response versus time.[12] Each peak in the chromatogram represents a different compound, with its retention time (the time it takes to travel through the column) serving as a qualitative identifier and the peak area or height being proportional to its concentration.[12][13][14]
Advantages and Limitations of HPLC in Purity Assessment
Advantages:
-
Broad Applicability: HPLC is suitable for a wide range of compounds, including non-volatile and thermally unstable molecules.[1][15]
-
High Resolution and Sensitivity: It offers excellent separation of complex mixtures and can detect impurities at very low concentrations.[16][17]
-
Quantitative Accuracy: HPLC provides highly accurate and reproducible quantitative results, which is crucial for determining the precise amount of impurities.[11][17][18]
-
Versatile Detection: A variety of detectors can be used, such as UV-Vis, Diode Array (DAD), fluorescence, and mass spectrometry (LC-MS), providing flexibility in analysis.[16]
Limitations:
-
Cost and Complexity: HPLC systems can be expensive to purchase and maintain, and method development can be complex and time-consuming.[11][16]
-
Sample Preparation: Extensive sample preparation may be required to ensure compatibility with the mobile phase and to remove interfering substances.[16]
-
Limited for Volatile Compounds: While versatile, HPLC is not the ideal choice for highly volatile compounds, which are better suited for GC analysis.[11]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Power of Volatility and Identification
GC-MS is a hybrid analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[19] It is the gold standard for the analysis of volatile and semi-volatile compounds.[15][20]
Core Principles of GC-MS
In GC-MS, the sample is first vaporized in a heated injector. An inert carrier gas (the mobile phase), such as helium or nitrogen, then sweeps the vaporized sample into a long, thin capillary column (the stationary phase).[21][22] Separation occurs as the different components of the sample interact with the stationary phase based on their boiling points and polarities.[21]
As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.[23] The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[23][24] This mass spectrum serves as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries.[24][25]
Advantages and Limitations of GC-MS in Purity Assessment
Advantages:
-
Exceptional Sensitivity and Specificity: GC-MS is highly sensitive, capable of detecting trace levels of impurities.[15][26][27] The mass spectral data provides a high degree of specificity for compound identification.[19]
-
Superior Separation Efficiency: Capillary GC columns offer very high separation efficiency, allowing for the resolution of complex mixtures of volatile compounds.[1][28]
-
Confident Impurity Identification: The ability to match mass spectra with extensive libraries provides a high level of confidence in identifying unknown impurities.[24][29]
-
Established Protocols: There are many well-established and validated methods for a wide range of volatile and semi-volatile compounds.[26]
Limitations:
-
Analyte Volatility: The primary limitation of GC-MS is that the analyte must be volatile and thermally stable.[1][15][27] Non-volatile or thermally labile compounds cannot be analyzed without derivatization.
-
Derivatization Requirement: For non-volatile compounds, a chemical derivatization step is often necessary to increase their volatility, which can add complexity to the sample preparation process.[30][31]
-
Matrix Effects: The sample matrix can sometimes interfere with the analysis, requiring careful sample preparation to minimize these effects.[32]
Section 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity assessment is primarily dictated by the physicochemical properties of the synthesized compound and the potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[21] |
| Analytes | Non-volatile, thermally labile, and high molecular weight compounds.[1][2] | Volatile and thermally stable compounds.[1][15] |
| Sample Preparation | Dissolution in a suitable solvent, filtration. May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[33] | Dissolution in a volatile solvent. May require derivatization for non-volatile compounds.[30][34] |
| Detection | UV-Vis, DAD, Fluorescence, Refractive Index, Mass Spectrometry (LC-MS).[16] | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD).[21] |
| Identification | Based on retention time comparison with a reference standard. Definitive identification with an MS detector.[29] | Based on retention time and mass spectral library matching, providing high confidence.[24][29] |
| Quantitative Analysis | Excellent accuracy and precision.[17][18] | Good accuracy and precision. |
| Analysis Time | Typically 15-30 minutes per sample.[29][35] | Typically 15-30 minutes per sample.[29][35] |
| Key Strengths | Versatility for a wide range of compounds, robust quantification.[1][18] | High separation efficiency for volatile compounds, definitive identification of unknowns.[1][19] |
| Key Limitations | Not suitable for highly volatile compounds, potential for co-elution without an MS detector.[11] | Limited to volatile and thermally stable compounds, derivatization can be complex.[1][31] |
Decision-Making Workflow
To assist in selecting the most appropriate technique, the following decision-making workflow is proposed:
Caption: Decision workflow for selecting between HPLC and GC-MS.
Section 4: Experimental Protocols
The following are generalized, step-by-step protocols for purity assessment using HPLC and GC-MS. These should be adapted and validated for your specific compound and analytical needs.
HPLC-UV Purity Assessment Protocol
This protocol is suitable for the routine purity analysis of a non-volatile, UV-active synthesized compound.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
High-purity reagents for mobile phase preparation (e.g., formic acid, trifluoroacetic acid, phosphate buffers).
-
Synthesized compound and a certified reference standard.
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of the reference standard at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the main peak in the chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the purity of the synthesized compound using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
For a more accurate assessment, especially when impurities have different UV responses, a relative response factor (RRF) should be determined for each impurity against the main compound.
Workflow for HPLC Purity Analysis
Sources
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The Strategic Selection of Picolinate Building Blocks: A Cost-Benefit Analysis of tert-Butyl 4-chloropicolinate in Large-Scale Synthesis
In the landscape of modern pharmaceutical development, the efficient and cost-effective synthesis of complex active pharmaceutical ingredients (APIs) is paramount. The strategic selection of key building blocks can significantly impact the overall viability of a synthetic route, influencing factors from raw material cost and process scalability to final product purity and yield. Among the myriad of heterocyclic intermediates, substituted picolinates have emerged as versatile scaffolds in the construction of a diverse range of therapeutic agents.[1][2]
This guide provides a comprehensive cost-benefit analysis of a particularly valuable, yet often debated, building block: tert-Butyl 4-chloropicolinate . We will delve into the practical considerations of its large-scale synthesis, offering a comparative analysis against viable alternatives. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing objective data and field-proven insights to inform critical decisions in synthetic route design.
The Role and Significance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors.[3] Its utility stems from several key features:
-
The Pyridine Core: The pyridine ring is a common motif in medicinal chemistry, offering a scaffold for diverse functionalization and interaction with biological targets.
-
The 4-Chloro Substituent: The chlorine atom at the 4-position serves as a versatile handle for a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, and alkyl groups.
-
The tert-Butyl Ester: The tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, yet can be cleaved under specific acidic conditions, often with minimal side reactions. This steric bulk can also influence the reactivity of the molecule and the stereochemical outcome of certain reactions.
The combination of these features makes this compound a valuable building block for constructing complex molecular architectures. However, the cost and complexity of its synthesis are critical factors to consider in a large-scale manufacturing context.
Large-Scale Synthesis of this compound: A Comparative Analysis of Two Primary Routes
The large-scale synthesis of this compound typically begins with the commercially available precursor, 4-chloropicolinic acid . From this starting point, two primary synthetic strategies are commonly employed:
Route A: The Acyl Chloride Approach
This classic two-step approach involves the initial conversion of 4-chloropicolinic acid to its corresponding acyl chloride, followed by reaction with a tert-butoxide salt.
Route B: Direct Esterification with Isobutylene
A more atom-economical approach involves the direct acid-catalyzed esterification of 4-chloropicolinic acid with isobutylene. This method can be performed under pressure and is often favored in industrial settings for its efficiency.
Below, we provide detailed experimental protocols for both routes, followed by a comprehensive cost-benefit analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Approach (Route A)
Step 1: Synthesis of 4-chloropicolinoyl chloride
-
Reaction:
-
To a stirred suspension of 4-chloropicolinic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, is added a chlorinating agent (e.g., thionyl chloride (SOCl₂), 1.2 eq) at 0-5 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an in-process control (IPC) such as HPLC or TLC.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is typically used directly in the next step without further purification.
-
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
Chlorinating Agent: Thionyl chloride is a common and cost-effective choice for this transformation. Oxalyl chloride can also be used and often provides cleaner reactions, but at a higher cost.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.
-
In-situ Use: The crude acyl chloride is often used immediately to minimize decomposition and exposure to atmospheric moisture.
-
Step 2: Esterification with Potassium tert-butoxide
-
Reaction:
-
The crude 4-chloropicolinoyl chloride is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
The solution is cooled to 0-5 °C, and a solution of potassium tert-butoxide (1.1 eq) in THF is added dropwise, maintaining the temperature below 10 °C.
-
The reaction is stirred at low temperature until completion (monitored by IPC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
-
-
Causality of Experimental Choices:
-
Potassium tert-butoxide: This strong, non-nucleophilic base is used to deprotonate tert-butanol in situ or is used as a direct source of the tert-butoxide nucleophile.
-
Low Temperature: The reaction is performed at low temperature to control the exotherm and minimize side reactions.
-
Aqueous Workup: The quench and extraction steps are necessary to remove inorganic byproducts and isolate the desired ester.
-
Purification: Purification is typically required to remove any unreacted starting materials or byproducts.
-
Protocol 2: Synthesis of this compound via Direct Esterification with Isobutylene (Route B)
-
Reaction:
-
4-chloropicolinic acid (1.0 eq) is suspended in a suitable solvent such as dichloromethane or tert-butyl acetate.
-
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid resin (e.g., Amberlyst-15), is added.
-
The mixture is transferred to a pressure reactor.
-
Liquefied isobutylene (a significant excess, e.g., 2-4 eq) is added to the reactor.
-
The reactor is sealed and heated to a temperature typically ranging from 40-80 °C. The reaction is maintained at the autogenous pressure.[4][5]
-
The reaction is monitored by IPC for the consumption of the starting carboxylic acid.
-
Upon completion, the reactor is cooled, and the excess isobutylene is carefully vented.
-
The reaction mixture is neutralized with a base (e.g., aqueous sodium bicarbonate), and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified.
-
-
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid is required to protonate the isobutylene, generating the tert-butyl cation, which is the reactive electrophile. Solid acid catalysts are often preferred for ease of removal.
-
Excess Isobutylene: A large excess of isobutylene is used to drive the equilibrium towards the product side.
-
Pressure Reactor: A pressure vessel is necessary to handle the volatile isobutylene and to reach the required reaction temperatures.
-
Temperature Control: The temperature is a critical parameter that influences the reaction rate and the potential for side reactions, such as the polymerization of isobutylene.
-
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of this compound via the Acyl Chloride Approach (Route A).
Caption: Workflow for the synthesis of this compound via Direct Esterification with Isobutylene (Route B).
Cost-Benefit Analysis
The choice between Route A and Route B for the large-scale synthesis of this compound is a multifaceted decision that hinges on a careful evaluation of costs, operational efficiency, and safety considerations. The following tables provide a semi-quantitative comparison of the two routes.
Cost Comparison
| Cost Factor | Route A: Acyl Chloride | Route B: Direct Esterification | Rationale |
| Starting Material: 4-Chloropicolinic Acid | Moderate | Moderate | The cost of the primary starting material is the same for both routes. The bulk price can vary but is a significant cost driver. |
| Reagents | High | Low | Route A requires stoichiometric amounts of a chlorinating agent (e.g., thionyl chloride) and a strong base (e.g., potassium tert-butoxide), which are more expensive than the catalytic amount of acid and bulk isobutylene used in Route B. |
| Solvents | Moderate | Moderate | Both routes require significant volumes of organic solvents. The specific choice of solvent will impact the overall cost. |
| Capital Expenditure | Low to Moderate | High | Route A can be performed in standard glass-lined reactors. Route B requires a specialized pressure reactor, which represents a significant upfront capital investment. |
| Waste Disposal | High | Moderate | Route A generates significant amounts of inorganic salts and acidic waste from the quenching and workup steps. Route B's primary waste is the unreacted isobutylene (which can be recycled) and the neutralized catalyst. |
Performance and Benefit Comparison
| Performance Metric | Route A: Acyl Chloride | Route B: Direct Esterification | Rationale |
| Typical Yield | 70-85% | 80-95% | Direct esterification with a large excess of isobutylene can often lead to higher yields by driving the reaction to completion. |
| Process Scalability | Good | Excellent | While both routes are scalable, the direct esterification (Route B) is often more amenable to continuous processing, which is highly advantageous for large-scale production.[4][5] |
| Operational Complexity | Moderate | Moderate to High | Route A involves handling highly reactive and corrosive intermediates (acyl chloride). Route B requires specialized equipment and expertise for handling pressurized and flammable gas (isobutylene). |
| Safety Considerations | High | High | Both routes have significant safety considerations. Route A involves corrosive and toxic reagents. Route B involves a flammable gas under pressure, posing a risk of explosion if not handled properly. |
| Product Purification | More Challenging | Potentially Simpler | The crude product from Route A may contain more byproducts, requiring more rigorous purification. The product from Route B is often cleaner, assuming side reactions like isobutylene polymerization are minimized. |
Comparative Analysis of Alternatives
While this compound is a valuable building block, it is not always the optimal choice. The selection of a picolinate derivative should be tailored to the specific requirements of the synthetic route. Here, we compare this compound with two common alternatives.
| Picolinate Derivative | Synthesis & Cost | Advantages | Disadvantages | Typical Applications |
| Methyl 4-chloropicolinate | Synthesized from 4-chloropicolinic acid and methanol, often via the acyl chloride.[6] Generally lower cost than the tert-butyl ester due to the lower cost of methanol. | Lower cost, easier to synthesize on a large scale without the need for pressure equipment. The methyl ester can be readily hydrolyzed or transesterified. | The methyl ester is less sterically hindered and may be more susceptible to nucleophilic attack under certain conditions. | Used in a wide range of applications where a simple, cost-effective picolinate ester is required. |
| tert-Butyl 4-methoxypicolinate | Synthesized from 4-methoxypicolinic acid. The starting acid is generally more expensive than 4-chloropicolinic acid. The esterification would follow similar routes. | The methoxy group can be a useful functional handle for further transformations and can modulate the electronic properties of the pyridine ring. | Higher cost of the starting material. The methoxy group may not be as versatile for cross-coupling reactions as the chloro group. | Used in applications where the electronic properties of the methoxy group are desired or where it can participate in specific downstream reactions. |
| tert-Butyl 4-(trifluoromethyl)picolinate | Synthesized from 4-(trifluoromethyl)picolinic acid, which is significantly more expensive than 4-chloropicolinic acid. | The trifluoromethyl group is a common bioisostere for a chloro or methyl group and can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8] | High cost of the starting material. The synthesis of the starting acid is more complex. | Used in later-stage drug development and for the synthesis of high-value APIs where the unique properties of the trifluoromethyl group are required. |
Conclusion and Recommendations
The choice of whether to use this compound in a large-scale synthesis is a strategic decision that requires a careful balancing of cost, performance, and operational capabilities.
Route A (Acyl Chloride) is a viable option for smaller-scale production or when the necessary pressure equipment for Route B is not available. It offers good yields and utilizes standard chemical reactors. However, the higher cost of reagents and the generation of more waste make it less economically favorable for very large-scale campaigns.
Route B (Direct Esterification with Isobutylene) is generally the more cost-effective and efficient method for the large-scale production of this compound, provided the initial capital investment in a pressure reactor can be justified. Its higher atom economy, potential for continuous processing, and often cleaner reaction profile make it the preferred industrial method.
Recommendations for Selection:
-
For early-stage research and small-scale synthesis (grams to kilograms): Route A is often the more practical choice due to its lower capital expenditure and reliance on standard laboratory equipment.
-
For process development and large-scale manufacturing (multi-kilogram to ton scale): Route B is the more economically advantageous and scalable option. A thorough process safety assessment is crucial before implementation.
-
Consideration of Alternatives:
-
If a simple, cost-effective picolinate ester is sufficient, methyl 4-chloropicolinate is an excellent alternative.
-
If the unique electronic or metabolic properties of a different substituent are required and the higher cost can be justified, then derivatives such as tert-butyl 4-methoxypicolinate or tert-butyl 4-(trifluoromethyl)picolinate should be considered.
-
Ultimately, the optimal choice will depend on the specific economic and technical constraints of a given project. A thorough process hazard analysis (PHA) and a detailed cost model should be developed for the intended scale of production before a final decision is made.
References
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- 4. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 5. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
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- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Derivatives from tert-Butyl 4-Chloropicolinate and its Analogs
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of pyridine-based starting materials, tert-butyl 4-chloropicolinate has emerged as a particularly versatile precursor for generating libraries of compounds with diverse biological activities. Its strategic substitution pattern allows for facile derivatization at key positions, leading to molecules with potent anticancer, antiviral, and antibacterial properties.
This guide provides a comparative analysis of the biological activities of derivatives originating from this compound and its structural analogs. We will delve into the experimental data supporting their therapeutic potential, explore the underlying mechanisms of action, and provide detailed protocols for the key biological assays used in their evaluation.
The Pivotal Role of the Picolinate Scaffold
The picolinate moiety, a pyridine-2-carboxylic acid derivative, is a privileged structure in drug discovery due to its ability to act as a bidentate chelating agent and its capacity for diverse chemical modifications. The introduction of a chloro- group at the 4-position and a tert-butyl ester at the 2-position of the pyridine ring, as in this compound, offers synthetic handles for creating a wide array of derivatives. These modifications have been shown to significantly influence the biological profile of the resulting compounds.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the picolinate scaffold have demonstrated significant promise as anticancer agents, with a notable class being the N-methylpicolinamide-4-thiol derivatives. These compounds have been synthesized and evaluated for their anti-proliferative effects against a range of human cancer cell lines.
Comparative Anticancer Potency
A study on novel N-methylpicolinamide-4-thiol derivatives revealed several compounds with potent, broad-spectrum anti-proliferative activity, in some cases exceeding the efficacy of the established kinase inhibitor, sorafenib.[1][2] The in vitro cytotoxicity of these compounds was determined using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | SPC-A1 (Lung Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| 6h | 10.55 | - | - | - | - |
| 6l | 10.96 | - | - | - | - |
| 6p | 2.23 | <10 | <10 | <10 | <10 |
| Sorafenib (Control) | 16.30 | >20 | >20 | >20 | >20 |
| Data synthesized from a study on N-methylpicolinamide-4-thiol derivatives, which are structural analogs of compounds derivable from this compound.[1] |
Compound 6p emerged as a particularly potent derivative, with an IC50 value of 2.23 µM against the HepG2 liver cancer cell line, representing a nearly 15-fold improvement in inhibitory activity over sorafenib.[1] This compound also demonstrated significant cytotoxicity against colon, lung, and melanoma cancer cell lines.[1][2]
Mechanism of Action: Aurora B Kinase Inhibition
Further investigation into the mechanism of action of these potent picolinamide derivatives revealed that they selectively inhibit Aurora B kinase.[1][2] Aurora B is a crucial serine/threonine kinase that plays a pivotal role in cell division, and its overexpression is a hallmark of many human cancers, making it a prime target for cancer therapy.
The inhibition of Aurora B kinase by these compounds disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and ultimately, cell death in rapidly dividing cancer cells.
Caption: Simplified signaling pathway of Aurora B kinase and its inhibition.
Antiviral Activity: A Broad-Spectrum Approach
Picolinic acid, the parent compound of the picolinate scaffold, has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses.[3] This suggests that derivatives of this compound could be promising candidates for the development of novel antiviral agents.
Comparative Antiviral Efficacy
The antiviral activity of picolinic acid has been evaluated against several viruses, including SARS-CoV-2 and influenza A virus, using plaque reduction assays and RT-qPCR to determine the IC50 values.
| Virus | Cell Line | Assay | IC50 |
| Influenza A Virus (H1N1) | MDCK | Plaque Reduction | 0.5 mM |
| SARS-CoV-2 | VeroE6 | RT-qPCR | ~2 mM |
| Zika Virus (ZIKV) | A549 | Plaque Reduction | >90% inhibition at 2mM |
| West Nile Virus (WNV) | A549 | Plaque Reduction | >90% inhibition at 2mM |
| Data for Picolinic Acid, a related analog.[3] |
Mechanism of Action: Inhibition of Viral Entry
Mechanistic studies have revealed that picolinic acid inhibits the entry of enveloped viruses into host cells.[3] It is proposed to act by disrupting the integrity of the viral membrane and interfering with the fusion of the viral and cellular membranes. This mechanism of action is advantageous as it is less likely to be affected by viral mutations that are common in viral surface proteins.
Caption: General workflow of antiviral activity screening.
Antibacterial Activity: Targeting Bacterial Growth
Derivatives of the picolinate scaffold have also been investigated for their antibacterial properties. A study on picolinohydrazonamide derivatives, which can be synthesized from picolinate precursors, has shown promising activity against various bacterial and yeast strains.[4]
Comparative Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) of these compounds was determined using the broth microdilution method.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 6-chloro-N'-(morpholine-4-carbonothioyl)picolinohydrazonamide | 125 | 250 | 62.5 |
| 6-chloro-N'-(4-phenylpiperazine-1-carbonothioyl)picolinohydrazonamide | 62.5 | 125 | 31.25 |
| Data for substituted picolinohydrazonamide derivatives.[4] |
The results indicate that these compounds possess moderate antibacterial and antifungal activity, with the 6-chloro-N'-(4-phenylpiperazine-1-carbonothioyl)picolinohydrazonamide derivative showing the most potent activity among the tested compounds.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed step-by-step methodologies for the key biological assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the anti-proliferative activity of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is employed to quantify the ability of compounds to inhibit the replication of lytic viruses.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound and mix with a known titer of the virus. Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the control wells.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold and its analogs serve as a valuable platform for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, virology, and microbiology. The comparative data presented herein, supported by detailed experimental protocols and mechanistic insights, provide a solid foundation for researchers and drug development professionals to further explore and optimize these promising chemical entities. The structure-activity relationships highlighted underscore the importance of targeted chemical modifications in tuning the biological profile of these compounds, paving the way for the discovery of next-generation therapeutics.
References
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Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell. Available at: [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. Available at: [Link]
-
Violin plots of the pIC50 values from 552 putative covalent and 1213 non-covalent SARS-CoV-2 M-pro inhibitors. ResearchGate. Available at: [Link]
- Antiviral Applications of Picolinic Acid and its Derivatives. Google Patents.
-
Synthesis, structure and biological activity of four new picolinohydrazonamide derivatives. PubMed. Available at: [Link]
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The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. PubMed. Available at: [Link]
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Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]
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Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of tert-Butyl 4-chloropicolinate: A Protocol for Safety and Compliance
As a key intermediate in pharmaceutical manufacturing, tert-Butyl 4-chloropicolinate is a compound frequently handled by researchers in drug development.[1] While its utility is significant, its safe management and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices for chemical hygiene.
Hazard Profile and Essential Safety Precautions
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. This compound is a halogenated pyridine derivative, a class of chemicals that requires careful management. Its primary hazards are summarized below.
Table 1: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | [2] |
| H412 | Harmful to aquatic life with long lasting effects | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] |
| P273 | Avoid release to the environment | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |
| P501 | Dispose of contents/container to an approved waste disposal plant |[2][3] |
Immediate Protective Measures (PPE): Before handling or initiating any disposal-related activities, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and replaced if any signs of degradation are observed.[4]
-
Respiratory Protection: All handling of this compound, especially where aerosols or vapors may be generated, must occur within a certified chemical fume hood to ensure adequate ventilation.[4]
Waste Characterization and Segregation: The First Step in Disposal
Due to its chemical structure (a chlorinated pyridine) and its environmental toxicity (H412), this compound must be treated as hazardous waste. It cannot be disposed of down the drain or in regular trash.
Operational Steps:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.
-
Proper Labeling: The waste container must be labeled at a minimum with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Harmful," "Irritant," "Environmental Hazard"
-
-
Segregation: This waste stream should be kept separate from other chemical wastes to prevent inadvertent reactions. Specifically, do not mix with strong oxidizing agents, strong acids, or strong reducing agents.[4]
Spill Management and Decontamination Protocol
Accidental spills require a prompt and systematic response to mitigate exposure and environmental release. The procedure varies based on the scale of the spill.
// Nodes A [label="Spill of tert-Butyl\n4-chloropicolinate Detected", fillcolor="#FBBC05"]; B [label="Assess Spill Size", shape=diamond, fillcolor="#F1F3F4"]; C [label="Small Spill\n(<100 mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Large Spill\n(>100 mL or outside fume hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Don Full PPE:\n- Chemical Goggles\n- Nitrile Gloves\n- Lab Coat", fillcolor="#F1F3F4"]; F [label="Cover with Inert Absorbent\n(e.g., vermiculite, sand)", fillcolor="#F1F3F4"]; G [label="Collect & Place in\nHazardous Waste Container", fillcolor="#F1F3F4"]; H [label="Decontaminate Area\n(See Section 4)", fillcolor="#F1F3F4"]; I [label="Evacuate Immediate Area\nAlert Lab Supervisor & EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Allow EHS Professionals\nto Manage Cleanup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Seal & Label Waste Container\nfor Disposal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label=" Minor "]; B -> D [label=" Major "]; C -> E; E -> F; F -> G; G -> H; H -> K; D -> I; I -> J; }
Caption: Spill Response and Disposal Workflow.Small Spill Cleanup (<100 mL within a fume hood):
-
Ensure PPE: Don the appropriate PPE as described in Section 1.[4]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5]
-
Collection: Carefully scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[3]
-
Final Decontamination: Proceed to Section 4 for detailed steps on decontaminating the spill surface.
Large Spill Cleanup (>100 mL or any amount outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.
-
Isolate: If safe to do so, close the doors to the laboratory to contain any vapors.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and your lab supervisor immediately.
-
Do Not Attempt Cleanup: A large spill of this material requires specialized handling by trained emergency response personnel.
Post-Spill and Routine Decontamination
Decontamination is the process of neutralizing or physically removing residual contaminants from surfaces and equipment.[6]
-
For Surfaces (Fume Hood, Benchtop):
-
Prepare a decontamination solution. A mild detergent and water solution is generally effective for initial cleaning.
-
Wipe the area thoroughly, working from the outer edge of the spill area inward.
-
Follow with a wipe-down using 70% ethanol or isopropanol to help remove any remaining organic residues.
-
All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste in the same container as the spilled material.
-
-
For Glassware and Equipment:
-
Rinse the contaminated item with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
Wash the equipment with soap and water, followed by a final rinse with deionized water.
-
Final Disposal Pathway: Regulatory Compliance
The ultimate disposal of this compound waste must comply with local, state, and federal regulations. As a halogenated pyridine, this compound falls under specific U.S. Environmental Protection Agency (EPA) guidelines.
-
Regulatory Framework: Under 40 CFR § 721.8675, halogenated pyridines are subject to specific disposal requirements.[7] The regulation emphasizes methods that lead to the complete destruction of the substance.
-
Recommended Disposal Method: The preferred and most compliant method for final disposal is incineration by a licensed and approved hazardous waste disposal facility.[8] High-temperature incineration ensures the complete destruction of the chlorinated organic molecule, preventing its release and long-term persistence in the environment.[9]
-
Arranging for Pickup:
-
Store the sealed, labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Follow your institution's procedures to request a waste pickup from the EHS department. They will manage the logistics of transport to the certified disposal facility.
-
Do not attempt to treat the chemical waste yourself (e.g., via chemical destruction) unless you are operating under a specific, EHS-approved protocol for doing so.[7]
-
By adhering to this structured disposal protocol, researchers can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and responsible environmental stewardship.
References
-
PubChem, National Center for Biotechnology Information. 4'-tert-Butyl-4-chlorobutyrophenone. [Link]
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U.S. Environmental Protection Agency (EPA). ChemView Database. [Link]
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National Technical Information Service. Review of the Environmental Fate of Selected Chemicals. [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE. [Link]
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U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine ToxFAQs. [Link]
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ResearchGate. Decontamination. [Link]
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- 7. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
